molecular formula C7H8INO B071198 2-Iodo-4-methoxyphenylamine CAS No. 191348-14-8

2-Iodo-4-methoxyphenylamine

Katalognummer: B071198
CAS-Nummer: 191348-14-8
Molekulargewicht: 249.05 g/mol
InChI-Schlüssel: ASINPZWBVCLVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-4-methoxyphenylamine is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASINPZWBVCLVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451800
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191348-14-8
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-methoxyphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Iodo-4-methoxyphenylamine" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-methoxyphenylamine

Introduction

This compound, also known as 2-iodo-4-methoxyaniline (CAS No. 191348-14-8), is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring an iodo group ortho to the amine and a methoxy group para to it, provides multiple reactive sites for the construction of complex molecules. This makes it a key intermediate in the development of pharmaceuticals and advanced materials, notably in the synthesis of benzothiazoles and as a precursor in the total synthesis of ibogaine.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimentally observed data and supplemented by validated theoretical predictions. It is designed for researchers, chemists, and drug development professionals who require a detailed and practical understanding of this compound.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific rigor. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 191348-14-8[2][3]
Molecular Formula C₇H₈INO[3][4]
Molecular Weight 249.05 g/mol [3]
IUPAC Name 2-iodo-4-methoxyaniline[2]
InChI InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[2]
InChIKey ASINPZWBVCLVDK-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(=C(C=C1)N)I[2]

Physical State, Appearance, and Thermal Properties

The physical state of a compound at ambient temperature is a critical parameter for handling, storage, and reaction setup. While various commercial suppliers list the appearance of this compound with some inconsistency (ranging from a brown liquid to a solid or semi-solid), a peer-reviewed synthesis publication reports the purified compound as an "Orange oil".[3][4] This experimental observation from a primary scientific source is considered the most authoritative description, suggesting the compound is a liquid at standard laboratory conditions.

Melting Point

An experimentally determined melting point for this compound has not been reported in the literature; several chemical databases explicitly list it as "N/A".[5] The description of the compound as an oil suggests a melting point below standard room temperature. For comparison, the closely related compound 2-Iodo-4-methylaniline is a solid with a reported melting point of 34-39 °C.[6] The substitution of a methyl with a methoxy group appears to significantly depress the melting point.

Boiling Point

An experimental boiling point has not been published. However, computational models predict a boiling point of 305.0 ± 27.0 °C at 760 mmHg .[5][7] It is crucial to note that substituted anilines can be susceptible to decomposition at high temperatures. Therefore, for purification purposes, vacuum distillation is the recommended methodology.

Flash Point

The predicted flash point is 138.3 ± 23.7 °C , indicating that the compound is combustible but not highly flammable under standard conditions.[5]

Workflow for Thermal Property Determination

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Microscale) mp_sample Sample in Capillary Tube mp_apparatus Melting Point Apparatus mp_sample->mp_apparatus mp_observe Observe Phase Change (Solid to Liquid) mp_apparatus->mp_observe bp_sample Sample in Test Tube with inverted capillary bp_heat Heat in Oil Bath bp_sample->bp_heat bp_observe Observe Stream of Bubbles & Temperature at Cessation bp_heat->bp_observe G start Weigh Sample (e.g., 10 mg) add_solvent Add Solvent Incrementally (e.g., 0.1 mL portions) start->add_solvent agitate Vortex / Agitate at constant temp. add_solvent->agitate insoluble Insoluble / Sparingly Soluble add_solvent->insoluble Max Volume Reached observe Visually Inspect for Dissolution agitate->observe observe->add_solvent Solid Remains soluble Soluble observe->soluble Clear Solution

References

An In-Depth Technical Guide to 2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core characteristics of 2-Iodo-4-methoxyphenylamine, providing not just data, but a field-proven perspective on its application, synthesis, and handling.

Core Molecular Identity and Structure

This compound, also known as 2-iodo-4-methoxyaniline, is a substituted aniline derivative that serves as a crucial building block in organic synthesis.[1] Its unique trifunctional nature—possessing an amine, an iodo group, and a methoxy group on a benzene ring—renders it a versatile reagent for constructing complex molecular architectures.

The strategic placement of the iodo group ortho to the amine and meta to the electron-donating methoxy group dictates its reactivity profile, particularly in cross-coupling reactions and electrophilic substitutions.

Key Identifiers:

  • CAS Number: 191348-14-8[2]

  • Molecular Formula: C₇H₈INO[1][2]

  • IUPAC Name: 2-iodo-4-methoxyaniline[2]

  • Common Synonyms: 4-Amino-3-iodoanisole, 4-Methoxy-2-iodoaniline[2][3][4]

Caption: Chemical structure of this compound.

Physicochemical & Spectroscopic Profile

Understanding the physical properties of a reagent is paramount for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource
Molecular Weight 249.05 g/mol [1][2]
Appearance White to off-white solid, or brown to black liquid[1][5][]
Boiling Point ~305.0 °C (Predicted)[4][7]
Density ~1.807 g/cm³ (Predicted)[4][7]
Solubility Sparingly soluble in water (1.7 g/L at 25 °C)[1]
Topological Polar Surface Area 35.2 Ų[1]
Storage Conditions 2-8°C, protect from light[4][7]
Spectroscopic Interpretation

While specific spectra are proprietary to the manufacturer, the structure allows for a robust prediction of its spectroscopic features, essential for quality control and reaction monitoring.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three non-equivalent protons on the phenyl ring. A broad singlet corresponding to the amine (-NH₂) protons would be observable, its chemical shift being solvent-dependent. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons on the phenyl ring will appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships.[9]

  • ¹³C NMR: The spectrum will display seven unique carbon signals. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the amine group will appear in the 140-150 ppm range, while the methoxy carbon will be around 55-60 ppm.

  • IR Spectroscopy: Key absorption bands will confirm the presence of the primary functional groups. A doublet in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching of the primary amine. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The C-O stretching of the methoxy group will produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 249. A characteristic isotopic pattern for iodine will be present. Fragmentation will likely involve the loss of the iodo and methoxy groups.

Synthesis & Application in Drug Discovery

Synthetic Approaches

This compound is typically synthesized through the iodination of 4-methoxyaniline. A common laboratory-scale method involves the decarboxylative iodination of the corresponding anthranilic acid, which offers a transition-metal-free pathway.[9] A patent describes a two-step preparation method involving material mixing and synthesis, highlighting its industrial relevance.[10] The choice of iodinating agent (e.g., iodine monochloride, N-iodosuccinimide) and reaction conditions are critical to control regioselectivity and maximize yield.

Core Application: A Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][4]

  • Precursor to Benzothiazoles: It is a key starting material for the preparation of benzothiazole compounds.[4] The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities.[4]

  • Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-based substituents at the 2-position, enabling the construction of complex molecular frameworks.

  • Functional Group Interconversion: The amine group can be readily diazotized and converted into a wide range of other functional groups, further expanding its synthetic utility.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[2]

Hazard Identification (GHS Classification)

The compound is classified with multiple hazards based on aggregated GHS information.[2]

Hazard StatementCodeClass
Harmful if swallowedH302Acute Toxicity, Oral (Warning)
Harmful in contact with skinH312Acute Toxicity, Dermal (Warning)
Causes skin irritationH315Skin Corrosion/Irritation (Warning)
Causes serious eye damage/irritationH318/H319Serious Eye Damage/Irritation (Danger/Warning)
Harmful if inhaledH332Acute Toxicity, Inhalation (Warning)
May cause respiratory irritationH335Specific Target Organ Toxicity (Warning)
Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory clothing, nitrile or neoprene chemical-resistant gloves, and safety goggles or a face shield.[3][11]

  • Handling: Avoid generating dust. Prevent all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It should be refrigerated (2-8°C) and protected from direct light to ensure stability.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • First Aid:

    • Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3][12]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in modern drug discovery for creating C-C bonds.

Objective: To synthesize 2-phenyl-4-methoxyphenylamine by coupling this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Methodology:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water via cannula or syringe. The causality here is that the aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), visualizing with UV light. The disappearance of the starting iodoaniline (a less polar spot) and the appearance of the biphenyl product (a more polar spot) indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-phenyl-4-methoxyphenylamine.

  • Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to validate the success of the protocol.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis prep1 Assemble & Purge Glassware (N₂) prep2 Add Reagents: - this compound - Phenylboronic Acid - Catalyst & Base prep1->prep2 prep3 Add Degassed Solvents prep2->prep3 react1 Heat to 80-90°C prep3->react1 Start Reaction react2 Monitor by TLC react1->react2 workup1 Cool & Dilute react2->workup1 Reaction Complete workup2 Aqueous Wash & Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify analysis Spectroscopic Validation (NMR, MS) purify->analysis Obtain Pure Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

"2-Iodo-4-methoxyphenylamine" synthesis pathways from p-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxyphenylamine from p-Anisidine

Introduction

This compound, also known as 2-iodo-4-methoxyaniline, is a valuable substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the carbon-iodine bond provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[3] This guide offers a comprehensive exploration of the synthetic pathways to produce this compound starting from the readily available precursor, p-anisidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis.

Core Principles: The Chemistry of Iodinating p-Anisidine

The conversion of p-anisidine to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The starting material, p-anisidine, possesses two powerful electron-donating groups attached to the benzene ring: an amino group (-NH₂) and a methoxy group (-OCH₃).

  • Activating Nature of Substituents: Both the amino and methoxy groups are strongly activating, meaning they increase the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[4] They achieve this through resonance, donating lone-pair electrons into the π-system of the ring.

  • Directing Effects: These groups are ortho, para-directors. Since the para position is already occupied by the methoxy group (relative to the amino group), incoming electrophiles are directed to the positions ortho to the primary amine.

  • The Selectivity Challenge: The high reactivity of the p-anisidine ring presents a challenge: controlling the reaction to achieve mono-iodination at the desired position (ortho to the amine) without forming di- or tri-iodinated byproducts.[3][5] The choice of iodinating agent and reaction conditions is therefore paramount to ensure high regioselectivity and yield.

The overall transformation is depicted below:

Caption: General reaction scheme for the iodination of p-anisidine.

Pathway 1: Direct Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and potent reagent for the iodination of activated aromatic systems. Its utility stems from the polarization of the I-Cl bond, which renders the iodine atom strongly electrophilic (Iδ⁺—Clδ⁻) and ready to attack the electron-rich aniline ring.[3][6]

Mechanism of Action

The reaction proceeds via the canonical electrophilic aromatic substitution mechanism. The electrophilic iodine from ICl is attacked by the π-electrons of the p-anisidine ring, preferentially at the electron-rich ortho position. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as the solvent or the chloride ion, then abstracts a proton from the site of substitution, restoring the ring's aromaticity and yielding the final product.

EAS_Mechanism Start p-Anisidine + I-Cl Sigma Sigma Complex (Resonance Stabilized) Start->Sigma π-bond attacks Iδ+ Product This compound Sigma->Product - H+

Caption: Simplified mechanism for electrophilic iodination.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar anilines and should be performed with rigorous safety precautions.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-anisidine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (1.0-1.1 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution. Quench any remaining iodine species by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Field-Proven Insights & Justification
  • Choice of Solvent: Glacial acetic acid is an effective solvent that can also help moderate the high reactivity of the aniline substrate.[7]

  • Temperature Control: Maintaining a low temperature during the ICl addition is critical to prevent the formation of undesired di-iodinated byproducts and to control the exothermic nature of the reaction.[7]

Mandatory Safety Protocol: Handling Iodine Monochloride

Iodine monochloride is a highly corrosive and toxic substance that requires stringent safety measures.

  • Handling: Always handle ICl in a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a face shield. A lab coat is mandatory.[8][10]

  • Reactivity: ICl reacts violently with water, producing toxic and corrosive fumes.[10] Ensure all glassware is dry and store the reagent away from moisture.[9][11]

  • First Aid: In case of skin contact, wash immediately and thoroughly with water.[10][11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]

Pathway 2: Direct Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) has emerged as a preferred reagent for many iodination reactions due to its solid nature, ease of handling, and milder reaction conditions compared to ICl.[12][13] While less reactive than ICl on its own, its electrophilicity can be significantly enhanced by the addition of a catalytic amount of a strong acid.

Mechanism of Action

The reaction mechanism is analogous to that of ICl, but it requires an initial activation step. A Brønsted acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen or the nitrogen of the succinimide ring.[14] This protonation increases the electron-withdrawing effect of the succinimide group, making the attached iodine atom significantly more electrophilic and capable of participating in the EAS reaction with p-anisidine.

Experimental Protocol

This protocol is based on general methods for the NIS iodination of activated arenes.[6][14][15]

  • Reaction Setup: To a solution of p-anisidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically faster than with ICl and can often be completed within 1-2 hours. Monitor progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure this compound.

Field-Proven Insights & Justification
  • Advantages of NIS: NIS is a crystalline solid, making it significantly easier and safer to handle than the corrosive liquid ICl.[13][16] Reactions are often cleaner, with fewer side products, leading to higher yields of the desired mono-iodinated product.[13]

  • Role of the Acid Catalyst: The acid catalyst is essential for activating the NIS. Without it, the reaction is often sluggish or does not proceed at all for many substrates.[6][14]

  • Solvent Choice: Acetonitrile is a common choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[15]

Safety Protocol: Handling N-Iodosuccinimide

While safer than ICl, NIS is still a hazardous chemical.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[17]

  • Hazards: NIS is harmful if swallowed and can cause skin and respiratory irritation.[12][17]

  • PPE: Standard PPE, including gloves, goggles, and a lab coat, should be worn.[17]

Quantitative Data and Pathway Comparison

The selection of a synthetic pathway is a critical decision based on a balance of efficiency, safety, cost, and scalability.

ParameterPathway 1: Iodine Monochloride (ICl)Pathway 2: N-Iodosuccinimide (NIS)
Iodinating Agent Iodine MonochlorideN-Iodosuccinimide
Catalyst None requiredBrønsted Acid (e.g., TFA, TsOH)
Typical Solvent Glacial Acetic AcidAcetonitrile, Dichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Pros High reactivity, cost-effectiveMilder conditions, higher selectivity, easier handling (solid), cleaner reactions.[13]
Cons Highly corrosive and toxic, exothermic, lower selectivity, moisture sensitive.[7][8][9][10]Higher reagent cost, requires an acid catalyst.
Safety Profile Severe: Corrosive, toxic, water-reactive.[8][9][10][11]Moderate: Irritant, harmful if swallowed.[12][17]

Visualization of Experimental Workflow

A generalized workflow for the synthesis provides a clear overview of the process from start to finish.

Workflow A 1. Reagent Preparation (Dissolve p-anisidine in solvent) B 2. Iodination Reaction (Add ICl or NIS/Acid) Monitor by TLC A->B C 3. Reaction Quenching (Add Na2S2O3 solution) B->C D 4. Aqueous Work-up (Extraction with organic solvent, washing, drying) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-anisidine can be successfully achieved via direct electrophilic iodination. Both iodine monochloride and N-iodosuccinimide serve as effective iodinating agents. While ICl is a potent and cost-effective choice, its hazardous nature necessitates stringent safety protocols. The NIS-based method, although more expensive, is often the preferred route in modern research and development settings due to its milder reaction conditions, superior selectivity, and the significantly improved safety profile and ease of handling of the reagent.[13] The ultimate choice of methodology will depend on the specific requirements of the laboratory, including scale, budget, and, most importantly, the capacity to handle the associated chemical risks safely.

References

An In-Depth Technical Guide to 2-Iodo-4-methoxyphenylamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Iodo-4-methoxyphenylamine. This versatile aromatic amine is a valuable intermediate in medicinal chemistry and materials science, prized for its specific substitution pattern that allows for directed, high-yield transformations. Here, we move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its practical application in complex molecular construction, providing field-proven insights for its effective use.

Core Physicochemical Properties and Identification

This compound, also known as 2-iodo-4-methoxyaniline, is a trifunctional aromatic compound. The strategic placement of the amine, methoxy, and iodo groups dictates its unique chemical behavior. The electron-donating effects of the amine and methoxy groups activate the aromatic ring, while the ortho-iodo substituent provides a highly reactive handle for sophisticated cross-coupling chemistry.

Below is a summary of its key identifying and physical properties, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₈INO[1][2][3][4]
Molecular Weight 249.05 g/mol [1][2][3][4]
CAS Number 191348-14-8[1][2][3][5]
IUPAC Name 2-iodo-4-methoxyaniline[2][]
Common Synonyms 4-Amino-3-iodoanisole, 4-Methoxy-2-iodoaniline[1][5][]
Appearance Brown to dark brown liquid or solid[1][5][][7]
Boiling Point ~305.0 °C (Predicted)[5][][8]
Density ~1.807 g/cm³ (Predicted)[5][][8]
Solubility Sparingly soluble in water (1.7 g/L at 25 °C)[1]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the readily available precursor, 4-methoxyaniline.

Causality in Synthetic Design

The choice of this strategy is governed by fundamental principles of aromatic reactivity. The amine (-NH₂) and methoxy (-OCH₃) groups are potent activating, ortho-, para-directing groups. Since the para position is blocked, electrophilic attack is strongly directed to the ortho positions. The amine group is a more powerful activator than the methoxy group, meaning the major product will be substitution ortho to the amine. This inherent regioselectivity simplifies the synthesis and purification, avoiding complex isomer separations that are common in aromatic chemistry.

The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires an oxidizing agent or a Lewis acid catalyst. A more reliable and efficient laboratory-scale choice is N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine ("I⁺") under mild conditions, leading to cleaner reactions and higher yields.

Detailed Experimental Protocol: Iodination using NIS

This protocol is a self-validating system. Successful execution, confirmed by TLC and subsequent spectroscopic analysis, ensures the production of the target compound with high purity.

Materials:

  • 4-methoxyaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (CH₃CN), reaction solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separation funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath with stirring.

  • Iodination: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in small portions over 15 minutes. The reaction is mildly exothermic; maintain the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material will have a different Rf value than the more polar product. The reaction is typically complete within 1-2 hours.

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NIS or iodine. Stir for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separation funnel. Add ethyl acetate to extract the organic product. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude brown oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Workflow Visualization

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Iodination cluster_workup Workup & Extraction cluster_purification Purification Start Dissolve 4-methoxyaniline in Acetonitrile Cool Cool to 0 °C Start->Cool AddNIS Add N-Iodosuccinimide (1.05 eq) Cool->AddNIS Monitor Monitor by TLC AddNIS->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Column Flash Column Chromatography Dry->Column Product Pure this compound Column->Product

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected spectroscopic data for this compound.

TechniqueData & Interpretation
¹H NMR δ 7.21 (d, J = 2.8 Hz, 1H): Proton on C3, ortho to methoxy, meta to amine. Small coupling constant indicates meta-coupling.[9]δ 6.77 (dd, J = 8.8, 2.8 Hz, 1H): Proton on C5, ortho to amine, meta to iodo. Large coupling is ortho, small is meta.[9]δ 6.65 (d, J = 8.8 Hz, 1H): Proton on C6, ortho to amine, meta to methoxy. Large coupling indicates ortho-coupling.δ 3.85 (br s, 2H): Protons of the amine (-NH₂) group.δ 3.75 (s, 3H): Protons of the methoxy (-OCH₃) group.
¹³C NMR ~150 ppm: C4 attached to the methoxy group.~145 ppm: C1 attached to the amine group.~125 ppm: C5.~120 ppm: C3.~115 ppm: C6.~85 ppm: C2 attached to the iodo group (ipso-carbon, significant upfield shift due to heavy atom effect).~55 ppm: Methoxy carbon (-OCH₃).
IR (Infrared) ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).~3050 cm⁻¹: Aromatic C-H stretching.~1600 cm⁻¹: N-H bending (scissoring).~1500 cm⁻¹: Aromatic C=C stretching.~1240 cm⁻¹: Aryl-O stretching (asymmetric).~1030 cm⁻¹: Aryl-O stretching (symmetric).
MS (Mass Spec) m/z = 249 (M⁺): Molecular ion peak corresponding to the molecular weight.[1][2][3][4]m/z = 122 (M - I): Fragment corresponding to the loss of the iodine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its aryl iodide functionality, which is an exceptional substrate for palladium-catalyzed cross-coupling reactions.

The Aryl Halide Reactivity Hierarchy

In the rate-determining oxidative addition step of most cross-coupling catalytic cycles, the carbon-halogen bond is broken. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The weaker carbon-iodine bond makes aryl iodides significantly more reactive than the corresponding bromides or chlorides.[10] This enhanced reactivity allows for:

  • Milder Reaction Conditions: Often proceeding at lower temperatures.

  • Lower Catalyst Loadings: Reducing cost and potential metal contamination.

  • Faster Reaction Times: Increasing throughput.[10][11]

  • Greater Substrate Scope: Enabling coupling with less reactive partners.

This makes this compound a preferred building block over its bromo- or chloro-analogs in complex, multi-step syntheses where preserving sensitive functional groups is critical.[10]

Key Cross-Coupling Applications

Reactivity Main This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Main->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Main->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Main->Buchwald Pd Catalyst, Ligand, Base Heck Heck Coupling (+ Alkene) Main->Heck Pd Catalyst, Base Biaryl Substituted Biaryls Suzuki->Biaryl ArylAlkyne Aryl Alkynes Sonogashira->ArylAlkyne DiarylAmine Diaryl Amines Buchwald->DiarylAmine Stilbene Stilbene Derivatives Heck->Stilbene

Caption: Key cross-coupling reactions utilizing this compound.

Applications in Drug Discovery and Materials Science

The structural motif derived from this compound is present in numerous biologically active compounds and functional materials. Its primary utility is as an intermediate, allowing for the rapid construction of complex molecular architectures.

One notable application is in the synthesis of substituted benzothiazoles.[5] Benzothiazoles are a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anticonvulsant properties. The amine group of this compound can be used to construct the thiazole ring, while the iodo-position serves as a point for diversification via cross-coupling to modulate the compound's biological activity and pharmacokinetic properties.

Furthermore, its use as a precursor in the synthesis of ligands for transition metal catalysts and in the development of organic light-emitting diodes (OLEDs) highlights its versatility beyond the pharmaceutical realm.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation.[2][8]

  • Handling: Always use this chemical in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and direct light.[5][8][12] Refrigeration (2-8 °C) is often recommended.[5][8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from a combination of high reactivity at the C-I bond, predictable regiochemistry in its synthesis, and the presence of other functional groups that allow for orthogonal chemical modifications. For researchers in drug discovery and materials science, a thorough understanding of the principles outlined in this guide enables the efficient and rational design of synthetic routes, accelerating the development of novel and complex molecules.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of 2-Iodo-4-methoxyphenylamine

This compound, also known as 2-iodo-4-methoxyaniline, is a substituted aniline derivative with significant applications in pharmaceutical and chemical synthesis.[1] Its molecular structure, featuring an iodine atom, a methoxy group, and an amino group on a benzene ring, makes it a valuable intermediate for constructing more complex molecules, particularly benzothiazole compounds which are pivotal in medicinal chemistry.[1] However, the very reactivity that makes this compound a useful building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the material safety data for this compound, offering not just procedural steps but the scientific rationale behind them to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical properties. This data informs storage conditions, appropriate handling techniques, and emergency response measures.

PropertyValueSource
CAS Number 191348-14-8[1][2][3]
Molecular Formula C7H8INO[1][2][3]
Molecular Weight 249.05 g/mol [2][3]
Appearance Brown to black liquid or solid/semi-solid[1]
Boiling Point 305.0 ± 27.0 °C (Predicted)[1][4]
Flash Point 138.3 °C[1][4]
Density 1.807 ± 0.06 g/cm³ (Predicted)[1][4]
Solubility Sparingly soluble in water[3]
Storage Temperature 2-8°C, protected from light[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictograms:

Danger

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Primary Hazards: [2]

  • Corrosive: The potential to cause serious eye damage underscores its corrosive nature.

  • Irritant: It is a known skin and respiratory irritant.

  • Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes of exposure.

The presence of the iodo- group and the aromatic amine functionality are key contributors to its toxicological profile. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and to cause irritation. The iodine atom can also contribute to reactivity and potential toxicity.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with this compound. The following workflow is designed to provide a systematic approach to its safe management in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents within the fume hood prep_hood->prep_materials handle_dispense Dispense this compound in a chemical fume hood prep_materials->handle_dispense Proceed to handling handle_weigh Weigh the required amount carefully, minimizing dust/aerosol generation handle_dispense->handle_weigh handle_reaction Add to the reaction vessel under controlled conditions handle_weigh->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment with an appropriate solvent handle_reaction->cleanup_decontaminate Reaction complete cleanup_waste Dispose of waste in a designated, labeled container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of gloves and other contaminated PPE properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly with soap and water cleanup_ppe->cleanup_wash cluster_routes cluster_actions start Exposure Event skin_contact Skin Contact eye_contact Eye Contact inhalation Inhalation ingestion Ingestion action_skin Immediately wash with copious amounts of water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_eye Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion Wash out mouth with water. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

References

The Dual Nature of Substitution: An In-depth Technical Guide to the Electronic and Steric Effects of Iodo and Methoxy Groups in 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Iodo-4-methoxyphenylamine, a key building block in medicinal chemistry and organic synthesis, presents a fascinating case study in the interplay of electronic and steric effects.[1][2] The strategic placement of a bulky, electron-withdrawing iodine atom ortho to the amine, and a strong electron-donating methoxy group in the para position, creates a molecule with nuanced reactivity and distinct physicochemical properties. This technical guide provides a comprehensive analysis of these competing influences, offering both theoretical grounding and practical methodologies for researchers in the field. We will dissect the inductive and mesomeric effects of each substituent, quantify the steric hindrance imposed by the ortho-iodo group, and explore how these factors manifest in the molecule's spectroscopic signature, basicity, and potential reactivity. This document is intended to serve as a foundational resource for scientists leveraging this versatile intermediate in the design and synthesis of novel chemical entities.

Introduction: A Molecule of Competing Influences

The reactivity and properties of an aromatic amine are fundamentally governed by the nature and position of its substituents. In this compound (also known as 2-iodo-4-methoxyaniline), the phenylamine core is decorated with two functionally distinct groups that exert opposing electronic and significant steric pressures.

  • The Methoxy Group (-OCH₃): Positioned para to the amine, the methoxy group is a powerful electron-donating group primarily through its positive mesomeric (+M) effect, which involves the delocalization of an oxygen lone pair into the aromatic π-system. This is partially counteracted by its electron-withdrawing inductive (-I) effect due to the high electronegativity of the oxygen atom.[3]

  • The Iodo Group (-I): Located ortho to the amine, the iodine atom is the largest and least electronegative of the stable halogens. It primarily exerts a weak electron-withdrawing inductive (-I) effect and a weak positive mesomeric (+M) effect.[3] Crucially, its large atomic radius introduces significant steric hindrance around the adjacent amino group.

This guide will systematically explore how these electronic and steric parameters dictate the overall character of this compound, a compound of interest in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Electronic Effects: A Tug-of-War for Electron Density

The electronic landscape of the aromatic ring in this compound is a delicate balance between the electron-donating methoxy group and the electron-withdrawing iodo group. These effects can be qualitatively understood through resonance structures and quantitatively assessed using Hammett substituent constants.

Inductive vs. Mesomeric Effects

The interplay of inductive and mesomeric effects is crucial to understanding the electron distribution in the molecule.

A Visual Representation of Electronic Effects:

electronic_effects cluster_methoxy Methoxy Group (-OCH₃) cluster_iodo Iodo Group (-I) M_plus +M Effect (Donating) Aromatic_Ring Aromatic Ring M_plus->Aromatic_Ring Dominant I_minus_methoxy -I Effect (Withdrawing) I_minus_methoxy->Aromatic_Ring Minor I_minus_iodo -I Effect (Withdrawing) I_minus_iodo->Aromatic_Ring Dominant M_plus_iodo +M Effect (Weakly Donating) M_plus_iodo->Aromatic_Ring Minor

Caption: Competing electronic effects of the methoxy and iodo groups on the aromatic ring.

Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] The substituent constants, σ (sigma), are a measure of the electronic effect of a substituent in the meta (σm) and para (σp) positions.

SubstituentσmσpPrimary Effect
-OCH₃ +0.12-0.27Strong electron-donating (resonance)
-I +0.35+0.18Weak electron-withdrawing (inductive)
Table 1: Hammett constants for methoxy and iodo substituents.[6][7]

The negative σp value for the methoxy group confirms its strong electron-donating character at the para position, which directly influences the amino group through the aromatic system. Conversely, the positive σ values for the iodo group indicate its electron-withdrawing nature.

Steric Effects: The "Ortho Effect" in Action

The presence of the bulky iodine atom at the ortho position to the amino group introduces significant steric hindrance, a phenomenon often referred to as the "ortho effect".[8][9] This steric crowding has profound consequences for the molecule's conformation and reactivity.

Quantifying Steric Hindrance

Several parameters have been developed to quantify the steric bulk of substituents, including Taft's steric parameter (Es) and Charton's steric parameter (ν).

ParameterValue for -IInterpretation
Taft's Es -0.20Moderate steric hindrance
Charton's ν 0.55Significant steric bulk
Table 2: Steric parameters for the iodo substituent. While specific values can vary slightly between sources, these are representative.

The steric bulk of the iodo group can lead to:

  • Inhibition of Protonation: The steric hindrance around the amino group can impede the approach of a proton, thereby reducing the basicity of the aniline derivative.[6][8]

  • Restricted Rotation: The size of the iodine atom can restrict the free rotation of the C-N bond, influencing the planarity of the amino group with respect to the aromatic ring.

  • Directional Shielding in Reactions: The iodo group can physically block one face of the amino group, potentially leading to regioselective reactions at the less hindered face.

Diagram of the Ortho Effect:

ortho_effect cluster_molecule This compound cluster_effect Steric Hindrance mol   Inhibition Inhibition of Protonation mol->Inhibition Bulky Iodo Group Restricted_Rotation Restricted C-N Bond Rotation mol->Restricted_Rotation Directional_Shielding Directional Shielding mol->Directional_Shielding

Caption: The steric consequences of the ortho-iodo group in this compound.

Physicochemical Properties and Spectroscopic Signature

The interplay of electronic and steric effects manifests in the measurable physicochemical properties and spectroscopic data of this compound.

Basicity (pKa)

The basicity of the amino group is a key property. The electron-donating methoxy group at the para position increases the electron density on the nitrogen, which would be expected to increase its basicity. However, the electron-withdrawing inductive effect of the ortho-iodo group and its significant steric hindrance to protonation both act to decrease basicity. The experimentally determined or predicted pKa value reflects the net outcome of these opposing forces. For comparison, the pKa of aniline is approximately 4.6. The predicted pKa for 2-iodo-4-methoxyaniline is around 3.14, indicating that the electron-withdrawing and steric effects of the iodine atom have a dominant influence over the electron-donating effect of the methoxy group.[10]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: The chemical shifts in the NMR spectra of this compound provide valuable insights into its electronic structure.

  • ¹H NMR: The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the electronic effects of both substituents. The proton ortho to the strongly donating methoxy group is expected to be shifted upfield (to a lower ppm value) compared to benzene.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are particularly sensitive to the electronic environment. The carbon atom para to the amino group (and meta to the iodo and metho groups) is a good indicator of the overall electron density of the ring.[9][11][12][13] The carbon bearing the iodo group will show a characteristic downfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine, typically in the region of 3300-3500 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding, which may be affected by the steric hindrance of the ortho-iodo group.

Experimental and Computational Protocols

To further probe the electronic and steric effects in this compound, the following experimental and computational workflows are recommended.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of an amine.[10][14][15][16][17]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in a known volume of deionized water containing 0.15 M KCl.

  • Acidification: Acidify the sample solution to approximately pH 2 by adding 0.1 M HCl.

  • Titration: Titrate the acidified solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Workflow Diagram for pKa Determination:

pka_determination Start Start Calibrate Calibrate pH Meter Start->Calibrate Prepare_Sample Prepare Amine Solution Calibrate->Prepare_Sample Acidify Acidify Solution with HCl Prepare_Sample->Acidify Titrate Titrate with NaOH Acidify->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Incremental additions Record_pH->Titrate Continue until pH ~12 Plot_Data Plot Titration Curve Record_pH->Plot_Data:n Determine_pKa Determine pKa at Half-Equivalence Point Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: A stepwise workflow for the potentiometric titration to determine the pKa of an amine.

Computational Protocol: DFT Analysis of Electronic and Steric Properties

Computational chemistry provides a powerful toolkit for visualizing and quantifying the electronic and steric features of a molecule.

Objective: To model the geometry, electronic structure, and steric properties of this compound using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will provide the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis to investigate charge distribution, orbital hybridization, and donor-acceptor interactions. This will provide quantitative data on the electronic effects of the substituents.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

  • Steric Analysis: Calculate steric parameters such as the buried volume (%VBur) to quantify the steric hindrance around the amino group.

Computational Workflow Diagram:

dft_workflow Start Start: Build Initial Structure Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify_Min Verify True Minimum Freq_Calc->Verify_Min NBO NBO Analysis Verify_Min->NBO No imaginary frequencies MEP MEP Mapping NBO->MEP Steric Steric Parameter Calculation MEP->Steric Analyze Analyze Results Steric->Analyze

Caption: A computational workflow for the DFT analysis of this compound.

Conclusion

This compound is a molecule where electronic and steric effects are in a delicate and consequential balance. The powerful electron-donating methoxy group enriches the aromatic ring with electron density, while the ortho-iodo group simultaneously withdraws electron density through induction and imposes significant steric constraints. This duality makes it a valuable and versatile tool in the hands of synthetic and medicinal chemists. A thorough understanding of these fundamental principles, supported by the experimental and computational methodologies outlined in this guide, is essential for predicting and controlling the reactivity of this important synthetic intermediate, ultimately enabling the rational design of novel molecules with desired properties.

References

A Technical Guide to the Medicinal Chemistry Applications of 2-Iodo-4-methoxyphenylamine: A Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 2-Iodo-4-methoxyphenylamine, a structurally distinct aniline derivative, has emerged as a highly valuable building block in medicinal chemistry. Its utility is anchored in the unique interplay of its three primary functional groups: a reactive aryl iodide, a nucleophilic amine, and an electron-donating methoxy group. This combination provides a versatile platform for extensive molecular elaboration, enabling chemists to access diverse chemical spaces and construct complex molecular architectures. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, core synthetic transformations, and evidence-based potential applications in key therapeutic areas including oncology, infectious diseases, and the emerging field of ferroptosis inhibition. We will explore the causality behind synthetic strategies and provide detailed experimental frameworks to empower researchers in leveraging this potent scaffold for next-generation drug development.

Chapter 1: Introduction to this compound (2-I-4-MAP)

The Strategic Importance of Halogenated Scaffolds in Drug Discovery

Halogenated organic compounds are of profound importance in medicinal chemistry. The introduction of a halogen atom, particularly iodine, into a molecular scaffold can significantly modulate its physicochemical properties. Aryl iodides are not merely passive substituents; they are premier synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Nobel-winning palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the assembly of complex drug molecules. Furthermore, the iodine atom can increase a compound's lipophilicity, potentially enhancing membrane permeability, and can form halogen bonds, a type of non-covalent interaction that can contribute to target protein binding affinity and specificity. This compound (2-I-4-MAP) embodies these strategic advantages, positioning it as a privileged starting material for drug discovery campaigns.

Physicochemical Profile of 2-I-4-MAP

A thorough understanding of a scaffold's physical and chemical properties is essential for its effective application in synthesis and drug design. The key properties of 2-I-4-MAP are summarized below.

PropertyValueReference(s)
CAS Number 191348-14-8[1][2]
Molecular Formula C₇H₈INO[1][3]
Molecular Weight 249.05 g/mol [3][]
Appearance Brown to black liquid[3][5][6]
Boiling Point 304.986 °C at 760 mmHg[3][]
Density 1.807 g/cm³[3][]
Refractive Index 1.647[3][5]
Storage Conditions 2-8°C, protect from light[3][5]
Core Structural Features and Inferred Reactivity

The synthetic versatility of 2-I-4-MAP stems directly from its three key functional domains:

  • The Aryl Iodide: This is the molecule's primary anchor for diversification. As the most reactive of the aryl halides in oxidative addition to palladium(0), it is the ideal functional group for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of a vast array of substituents.

  • The Primary Amine (-NH₂): This nucleophilic center provides a secondary vector for modification. It readily participates in acylation, sulfonylation, and reductive amination reactions, allowing for the introduction of functionalities that can modulate solubility, engage in hydrogen bonding with biological targets, or serve as attachment points for linkers in more complex modalities like PROTACs.

  • The Methoxy-Substituted Phenyl Ring: The electron-donating methoxy group activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution, should it be desired. It also presents a potential site for metabolism (O-demethylation) in vivo, which can be a consideration in drug design for creating active metabolites or improving clearance profiles.

Chapter 2: Synthetic Utility and Derivatization Strategies

The primary application of 2-I-4-MAP is as a foundational intermediate for the synthesis of more complex molecules.[7] Its value lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular structure.

Key Transformation Pathways

The derivatization of 2-I-4-MAP can be logically categorized into three main pathways, each leveraging a different reactive site on the molecule.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the fusion of molecular fragments with high efficiency and selectivity. The aryl iodide of 2-I-4-MAP is an ideal substrate for these transformations.

  • Causality: The choice of a Suzuki, Heck, or Sonogashira reaction is dictated by the desired final structure. Suzuki coupling introduces new aryl or vinyl groups, fundamentally extending the carbon skeleton. Sonogashira coupling introduces alkynes, which are linear, rigid linkers valuable for probing binding pockets and can be further functionalized. Buchwald-Hartwig amination allows for the construction of diarylamines or alkyl-arylamines, common motifs in kinase inhibitors and GPCR ligands.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald prod_suzuki Bi-aryl Amines suzuki->prod_suzuki prod_sonogashira Alkynyl Anilines sonogashira->prod_sonogashira prod_buchwald Di-aryl/Alkyl-aryl Amines buchwald->prod_buchwald

Caption: Key cross-coupling reactions enabled by the aryl iodide of 2-I-4-MAP.

The aniline nitrogen is a versatile handle for introducing amide and sulfonamide groups, which are prevalent in marketed drugs.

  • Causality: Amide bond formation with a carboxylic acid (or acyl chloride) introduces a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for target recognition. This modification also impacts polarity and solubility. Sulfonamides are excellent bioisosteres for amides and are often more metabolically stable.

The aniline functionality is a key precursor for the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.

  • Causality: 2-I-4-MAP is an ideal starting material for building fused ring systems. For example, it can be used to prepare benzothiazoles, which are important pharmacophores.[2] Similarly, through reactions like the Doebner synthesis, it can be used to construct quinoline rings, a scaffold known for its broad biological activity, including antimicrobial effects.[8]

G start This compound step1 Reaction with 2-chlorobenzoyl chloride start->step1 intermediate Amide Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Lawesson's reagent) intermediate->step2 product Benzothiazole Derivative step2->product

Caption: Generalized workflow for the synthesis of a benzothiazole from 2-I-4-MAP.

Chapter 3: Potential Therapeutic Applications: From Scaffold to Candidate

While 2-I-4-MAP is not known to possess intrinsic biological activity, its derivatives are poised for application in several key therapeutic areas. The following sections are based on logical inference from the activities of structurally related compounds.

Antimicrobial Agents

Iodo-substituted quinoline derivatives have demonstrated notable antimicrobial activity.[8] A study involving the synthesis of 6-iodo-quinolines from iodo-aniline showed efficacy against Staphylococcus epidermidis and Candida parapsilosis. By applying similar synthetic strategies (e.g., Doebner or Combes quinoline synthesis) to 2-I-4-MAP, novel quinoline structures can be generated. The methoxy group at the 4-position (which would become the 7-position on the quinoline ring) and the iodine at the 2-position (becoming the 8-position) offer unique substitution patterns that could lead to enhanced potency or an altered antimicrobial spectrum.

Oncology

The aminophenol substructure is present in a number of anticancer agents. Para-aminophenol itself is a key precursor in the synthesis of cabozantinib, a multi-tyrosine kinase inhibitor used to treat renal and liver cancers. Furthermore, various aminophenol derivatives have been investigated as potent antiproliferative agents, acting as atypical retinoids or through other mechanisms.[9][10]

  • Hypothesized Mechanism: Derivatives of 2-I-4-MAP, particularly those elaborated via Suzuki coupling to form bi-aryl structures, could be designed as kinase inhibitors. The aniline nitrogen and methoxy oxygen can act as hydrogen bond acceptors, while the N-H can be a donor, forming key interactions in the ATP-binding pocket of many kinases.

G RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates ATP ATP ATP->RTK Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Drug 2-I-4-MAP Derivative (Kinase Inhibitor) Drug->RTK Blocks ATP Binding

Caption: Hypothesized action of a 2-I-4-MAP derivative as an RTK inhibitor.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis has emerged as a promising therapeutic strategy for diseases involving ischemia-reperfusion injury and neurodegeneration. Recently, ortho-aminophenol derivatives were discovered to be potent ferroptosis inhibitors.[11] The mechanism involves the aminophenol moiety acting as a radical-trapping antioxidant. 2-I-4-MAP is an ortho-iodoaniline, but the aniline nitrogen is ortho to the iodine, not a hydroxyl group. However, the methoxy group can be readily demethylated in vivo or in vitro to yield the corresponding ortho-aminophenol. This presents a compelling pro-drug strategy, where derivatives of 2-I-4-MAP could be designed for targeted delivery and subsequent activation to the potent aminophenol form.

Chapter 4: Experimental Design and Validation

Translating a versatile scaffold into a drug candidate requires a systematic approach to synthesis and screening.

General Protocol for Library Synthesis via Suzuki Coupling

This protocol outlines a standard procedure for generating a small library of bi-aryl derivatives from 2-I-4-MAP for initial screening.

  • Reaction Setup: To an array of microwave vials, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen). Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes. Reaction progress can be monitored by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Assay Cascade for Screening

A tiered screening approach is essential for efficiently identifying promising compounds.

G start Library of 2-I-4-MAP Derivatives primary Primary Screen: Target-Based Assay (e.g., Kinase Inhibition @ 10 µM) start->primary hit Initial Hits primary->hit >50% Inhibition secondary Secondary Screen: Cellular Proliferation Assay (e.g., MTT Assay, IC₅₀ determination) hit->secondary lead Validated Leads secondary->lead Potent & Efficacious adme Tertiary Screen: Early ADME-Tox (Solubility, Permeability, Microsomal Stability) lead->adme candidate Lead Candidate for In Vivo Studies adme->candidate Favorable Profile

Caption: A typical in vitro screening cascade for drug discovery.

Protocol: MTT Assay for Cellular Proliferation

This assay is a colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 2-I-4-MAP) in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows for multiple cell doublings, making antiproliferative effects readily measurable.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold offering multiple, orthogonal avenues for molecular diversification. Its robust utility in palladium-catalyzed cross-coupling and classical amine derivatization reactions allows for the efficient construction of compound libraries targeting a wide range of biological systems. Inferred potential in oncology, infectious diseases, and ferroptosis modulation highlights its relevance to pressing medical needs.

Future research should focus on leveraging the unique substitution pattern of 2-I-4-MAP to explore novel chemical space. Its application in the synthesis of macrocycles, covalent inhibitors, and advanced drug delivery modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) remains a fertile ground for discovery. As medicinal chemistry continues to evolve, the demand for versatile, reliable, and strategically functionalized building blocks like this compound will only intensify.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiazoles Utilizing 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Strategic Advantage of 2-Iodo-4-methoxyphenylamine

The benzothiazole core is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The synthesis of functionalized benzothiazoles is, therefore, a subject of intense research.

This document provides a detailed guide for the synthesis of benzothiazole derivatives using this compound as a key starting material. The presence of the methoxy group offers electronic modulation of the aromatic ring, while the iodo substituent provides a highly reactive site for carbon-sulfur bond formation, a critical step in the construction of the thiazole ring.[4] This strategic placement of functional groups makes this compound a versatile and valuable precursor in the synthesis of a diverse range of benzothiazole-based compounds.

Physicochemical Properties and Safety Considerations for this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Properties:

PropertyValueSource
CAS Number 191348-14-8[5][6][7]
Molecular Formula C₇H₈INO[5][6][7][8]
Molecular Weight 249.05 g/mol [7]
Appearance Brown liquid or solid[4][6]
Solubility Sparingly soluble in water[6]
pKa 3.14 ± 0.10 (Predicted)[6]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5][9]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][10] Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[5][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[4][6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air.[9][10] If swallowed, wash out the mouth with water and seek immediate medical attention.[5][10]

Synthetic Strategies for Benzothiazole Formation

Several robust and efficient methods can be employed for the synthesis of benzothiazoles from this compound. The choice of method will depend on the desired substitution pattern on the benzothiazole core and the availability of reagents.

Strategy 1: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-heteroatom bonds, including the crucial C-S bond in benzothiazole synthesis.[11] This approach typically involves the reaction of an aryl halide with a sulfur-containing nucleophile in the presence of a copper catalyst.[11]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used as they are effective in facilitating the oxidative addition of the aryl iodide.[12][13] The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction.[13]

  • Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to deprotonate the sulfur nucleophile, increasing its reactivity.[12][14]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[12][14]

Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazoles

This protocol details the synthesis of 2-amino-6-methoxybenzothiazoles via a one-pot reaction of this compound with a dithiocarbamate salt.[12]

G cluster_workflow Workflow: Ullmann-Type Synthesis Start This compound + Sodium Dithiocarbamate Reaction Add CuI, Cs₂CO₃, and DMF Start->Reaction Reagents Heating Heat at 120 °C Reaction->Heating Conditions Workup Aqueous Workup and Extraction Heating->Workup Post-reaction Purification Column Chromatography Workup->Purification Isolation Product 2-Amino-6-methoxybenzothiazole Derivative Purification->Product Final Product

Caption: Workflow for Ullmann-type synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound191348-14-8249.051.0 mmol
Sodium dimethyldithiocarbamate128-04-1143.201.2 mmol
Copper(I) iodide (CuI)7681-65-4190.450.1 mmol
Cesium carbonate (Cs₂CO₃)534-17-8325.822.0 mmol
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), sodium dimethyldithiocarbamate (1.2 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(dimethylamino)-6-methoxybenzothiazole.

Strategy 2: Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N and C-S bonds.[15][16] These methods often proceed under milder conditions than traditional copper-catalyzed reactions and exhibit broad functional group tolerance.[16]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a suitable phosphine ligand is crucial for the catalytic cycle.[12][17] The choice of ligand can significantly influence the reaction's efficiency.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is typically required to facilitate the deprotonation of the amine and the reductive elimination step.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: Synthesis of N-Aryl-6-methoxy-2-aminobenzothiazoles

This protocol outlines the synthesis of N-aryl substituted 2-aminobenzothiazoles from this compound and a thiourea derivative, followed by an intramolecular C-S bond formation.[17]

G cluster_workflow Workflow: Palladium-Catalyzed Synthesis Start This compound + N-Arylthiourea Reaction Add Pd(OAc)₂, Ligand, Base, and Solvent Start->Reaction Reagents Heating Heat under Inert Atmosphere Reaction->Heating Conditions Workup Aqueous Workup and Extraction Heating->Workup Post-reaction Purification Column Chromatography Workup->Purification Isolation Product N-Aryl-6-methoxy-2-aminobenzothiazole Purification->Product Final Product

Caption: Workflow for palladium-catalyzed synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound191348-14-8249.051.0 mmol
N-ArylthioureaVariesVaries1.1 mmol
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.05 mmol
Xantphos161265-03-8578.680.1 mmol
Sodium tert-butoxide (NaOtBu)865-48-596.102.0 mmol
Anhydrous Toluene108-88-392.145 mL

Procedure:

  • In a glovebox, add this compound (1.0 mmol), N-arylthiourea (1.1 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and sodium tert-butoxide (2.0 mmol) to a dry reaction tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-aryl-6-methoxy-2-aminobenzothiazole.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of substituted benzothiazoles. The protocols outlined in this document, based on well-established copper- and palladium-catalyzed methodologies, provide reliable and reproducible routes to these valuable heterocyclic compounds. The choice of synthetic strategy can be tailored to achieve the desired substitution pattern, offering researchers and drug development professionals a robust toolkit for the exploration of novel benzothiazole derivatives. Adherence to the safety precautions outlined is essential for the safe and successful execution of these synthetic procedures.

References

Application Notes & Protocols: 2-Iodo-4-methoxyphenylamine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-methoxyphenylamine

In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds is of paramount importance. These cyclic structures are ubiquitous in natural products, pharmaceuticals, and functional organic materials.[1][2] The strategic selection of starting materials—or building blocks—is a critical determinant of synthetic efficiency, novelty, and ultimate success. This compound (also known as 2-iodo-4-methoxyaniline) has emerged as a highly valuable precursor for the construction of diverse heterocyclic scaffolds.[3][4]

Its utility stems from a unique confluence of structural features:

  • An aniline backbone , a core component of countless bioactive molecules.

  • A methoxy group at the 4-position, which acts as an electron-donating group, modulating the electronic properties of the aromatic ring and influencing the reactivity of the other functional groups.

  • An amino group at the 1-position, which serves as a key nucleophile or directing group for cyclization reactions.

  • A strategically placed iodo group at the 2-position. The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions, providing a reliable and versatile handle for carbon-carbon and carbon-heteroatom bond formation.[5][6]

This unique arrangement allows for a range of powerful synthetic transformations, including Sonogashira, Buchwald-Hartwig, and Ullmann couplings, making it an ideal starting point for constructing complex molecular architectures such as benzothiazoles, indoles, and other pharmacologically relevant heterocycles.[4][7][8][9] This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of key heterocyclic systems.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.

PropertyValueReference
IUPAC Name 2-iodo-4-methoxyaniline[10]
CAS Number 191348-14-8[3][4][10]
Molecular Formula C₇H₈INO[3][4][10]
Molecular Weight 249.05 g/mol [3][10]
Appearance White to off-white solid or semi-solid[3]
Boiling Point ~305.0 °C (Predicted)[4][11][12]
Storage 2-8°C, protect from light, keep sealed in dry conditions[11]
GHS Hazard and Safety Information

Trustworthiness through Safety: this compound is a hazardous substance and must be handled with appropriate precautions.[10] All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

  • Precautionary Measures: Avoid inhalation of dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

Application Note 1: Synthesis of 6-Methoxy-2-substituted-benzothiazoles

Scientific Context: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[4] this compound provides a direct route to 6-methoxy-substituted benzothiazoles through palladium-catalyzed C-N and C-S bond-forming cascade reactions. The C-I bond serves as the primary reactive site for initial coupling, which is followed by intramolecular cyclization involving the ortho-amino group.

Workflow for Benzothiazole Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Pd-Catalyzed Cross-Coupling R1->P1 R2 Thioamide or Potassium Thiocyanate R2->P1 P2 Intramolecular Cyclization P1->P2 Product 6-Methoxy-2-substituted-benzothiazole P2->Product

Caption: General workflow for benzothiazole synthesis.

Protocol: Palladium-Catalyzed Synthesis of 2-Amino-6-methoxybenzothiazole

This protocol details the reaction with potassium thiocyanate, a common and accessible sulfur/nitrogen source.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 249 mg).

  • Reagent Addition: Add potassium thiocyanate (1.2 mmol, 117 mg), cesium carbonate (2.0 mmol, 652 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).

    • Causality: Cesium carbonate is a strong, non-nucleophilic base crucial for the catalytic cycle. Xantphos is a bulky, electron-rich ligand that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the final reductive elimination step.[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-methoxybenzothiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Synthesis of 6-Methoxyindoles via Sonogashira Coupling and Cyclization

Scientific Context: The indole motif is one of the most important heterocycles in drug discovery. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, provides a powerful method for C-C bond formation.[5][15] Using this compound, a Sonogashira coupling followed by an intramolecular cyclization (hydroamination) of the resulting 2-alkynyl aniline intermediate provides a convergent and flexible route to 6-methoxy-substituted indoles.[9]

Catalytic Cycles in Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd1 Ar-Pd(II)-I(L₂) pd0->pd1 Oxidative Addition (Ar-I) pd2 Ar-Pd(II)-C≡CR(L₂) pd1->pd2 Transmetalation pd2->pd0 Reductive Elimination product Ar-C≡CR pd2->product cu1 Cu(I)I cu2 Cu(I)-C≡CR cu1->cu2 Deprotonation (Base) cu2->pd1 To Transmetalation alkyne H-C≡CR alkyne->cu1

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol: Two-Step Synthesis of 2-Phenyl-6-methoxyindole

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) chloride [PdCl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using PdCl₂)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Toluene or DMF

  • Potassium tert-butoxide (for cyclization)

Step 1: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 249 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and CuI (0.04 mmol, 7.6 mg).

    • Expertise: Pd(PPh₃)₄ is a pre-catalyst that readily forms the active Pd(0) species. CuI is the co-catalyst essential for activating the alkyne.[5][15]

  • Solvent and Reagents: Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol, 0.42 mL). The amine acts as both the base and a solvent.[15]

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction Execution: Stir the mixture at 60-80 °C for 4-8 hours.

    • Self-Validation: Monitor the formation of the 2-(phenylethynyl)-4-methoxyphenylamine intermediate by TLC.

  • Work-up: After cooling, dilute the mixture with diethyl ether, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude intermediate is often pure enough for the next step.

Step 2: Base-Mediated Intramolecular Cyclization

  • Vessel Preparation: Dissolve the crude 2-(phenylethynyl)-4-methoxyphenylamine intermediate from Step 1 in anhydrous DMF or NMP (5 mL) in a round-bottom flask.

  • Base Addition: Add potassium tert-butoxide (1.5 mmol, 168 mg) portion-wise at room temperature.

    • Causality: The strong base facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne (hydroamination), triggering the cyclization to form the indole ring.

  • Reaction Execution: Heat the mixture to 80-100 °C for 2-4 hours.

  • Work-up and Purification: Cool the reaction, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain pure 2-phenyl-6-methoxyindole.

Application Note 3: Synthesis of Functionalized Diaryl Amines via Buchwald-Hartwig Amination

Scientific Context: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation that has revolutionized the synthesis of aryl amines.[7][16] It is a powerful alternative to harsher classical methods like the Goldberg or Ullmann reactions.[7][8] The high reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for coupling with a wide variety of primary and secondary amines.

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I(L₂) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amine_Complex [Ar-Pd(II)-NHR'R'']⁺ (L₂) OA_Complex->Amine_Complex Amine Association (+ HNR'R'') Amido_Complex Ar-Pd(II)-NR'R''(L₂) Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol: Coupling with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

    • Expertise: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a highly effective bulky phosphine ligand for C-N coupling, promoting high catalytic turnover and preventing catalyst deactivation.[14][17] NaOt-Bu is a strong, non-nucleophilic base required for the deprotonation step.[14]

  • Reagent Addition: Add this compound (1.0 mmol, 249 mg) to the tube.

  • Solvent and Nucleophile: Add anhydrous toluene (4 mL), followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 8-16 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford 4-(2-amino-5-methoxyphenyl)morpholine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHigh activity catalyst system for C-N coupling of aryl iodides.[17]
Base NaOt-BuStrong, hindered base essential for amine deprotonation in the catalytic cycle.[14]
Solvent TolueneAprotic, non-polar solvent suitable for high-temperature reactions.
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Iodo-4-methoxyphenylamine in Synthesis

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, fundamentally transforming the synthesis of complex molecules.[1][2] These reactions are particularly crucial in the pharmaceutical industry for the development of new drug candidates.[3]

This guide focuses on This compound , a highly valuable and versatile building block. Its structure is primed for strategic functionalization for several key reasons:

  • The Iodo Group: The carbon-iodine bond is the most reactive of the common carbon-halogen bonds (C-I > C-Br > C-Cl) in the crucial oxidative addition step of the catalytic cycle.[4][5] This high reactivity allows for coupling reactions to proceed under mild conditions, often with high selectivity.

  • The Amine and Methoxy Groups: These electron-donating groups activate the aromatic ring, influencing its electronic properties and reactivity in the coupling process. The primary amine also serves as a key handle for subsequent synthetic transformations or as a crucial pharmacophore in the final target molecule.

  • Substitution Pattern: The 1,2,4-trisubstituted pattern is a common motif in a wide array of biologically active compounds, including pharmaceuticals and natural products.[3]

This document serves as a detailed guide for leveraging this compound in several cornerstone palladium-catalyzed cross-coupling reactions, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices.

Core Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step converts the palladium from the Pd(0) to the Pd(II) oxidation state.[1][8]

  • Transmetalation (or Migratory Insertion): In reactions like Suzuki or Sonogashira, an organometallic nucleophile (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[2][8] In the Heck reaction, this step is replaced by the migratory insertion of an alkene.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new desired bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

General Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling Reductive_Elimination Reductive Elimination PdII_Coupling->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product Substrate Ar-I (this compound) Substrate->OxAdd Nucleophile R-M (Nucleophile) Nucleophile->Transmetalation

Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, owing to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][8]

Application Insights

For this compound, the Suzuki coupling allows for the direct installation of aryl or heteroaryl substituents, creating biaryl scaffolds that are prevalent in medicinal chemistry.[9]

  • Catalyst & Ligand Choice: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often employ a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand.[4][10] The ligand is critical; it stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps. For an electron-rich substrate like ours, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, often leading to higher yields and preventing side reactions.

  • The Role of the Base: A base is essential for the transmetalation step.[10] It activates the boronic acid by forming a more nucleophilic boronate complex (-ate complex), which facilitates the transfer of the organic group to the palladium center. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[11] The choice of base can be critical and may need to be optimized for specific substrates to avoid decomposition of starting materials or products.

Suzuki-Miyaura Catalytic Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-I] pd0->pd_complex Oxidative Addition (Ar-I) pd_trans [Ar-Pd(II)L₂-R] pd_complex->pd_trans Transmetalation boronate [R-B(OH)₃]⁻ boronate->pd_complex pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product boronic_acid R-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid

Figure 2: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.01.0249 mgStarting Material
Phenylboronic Acid1.21.2146 mgCoupling Partner
PdCl₂(dppf)0.030.0324.5 mgCatalyst Precursor
Potassium Carbonate (K₂CO₃)2.02.0276 mgBase
1,4-Dioxane--8 mLSolvent
Degassed Water--2 mLCo-solvent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.[12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.[12]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[11]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methoxy-[1,1'-biphenyl]-2-amine.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are core structures in many pharmaceuticals.[15]

Application Insights

While this compound already possesses a primary amine, this reaction is relevant for substrates where the goal is to couple it with another amine to form more complex diarylamines or related structures, assuming the existing amine is protected or the coupling partner is a different class of amine (e.g., a secondary amine). The principles discussed are broadly applicable to other iodoanilines.

  • Causality of Component Selection:

    • Ligands are Key: The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, BrettPhos).[14] These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and prevent undesired side reactions like β-hydride elimination.[16]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination.[14] Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like LHMDS or cesium carbonate can also be effective, particularly for sensitive substrates.[14]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L₂(NR¹R²) Amine_Coord->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR¹R² (Aryl Amine) Reductive_Elimination->Product Amine HNR¹R² + Base Amine->Amine_Coord

Figure 3: Catalytic Cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: this compound with Morpholine

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.01.0249 mgStarting Material
Morpholine1.21.2105 mg (105 µL)Amine Coupling Partner
Pd₂(dba)₃0.010.019.2 mgCatalyst Precursor
Xantphos0.030.0317.4 mgLigand
Sodium tert-butoxide (NaOt-Bu)1.41.4135 mgBase
Toluene--10 mLSolvent

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a glovebox. Add the Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add the this compound to the tube. Add the toluene, followed by the morpholine.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography to obtain the desired 4-(4-methoxy-2-aminophenyl)morpholine.

Sonogashira Coupling: Building C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[17][18] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[18]

Application Insights

Coupling this compound with a terminal alkyne introduces an ethynyl linkage, a versatile functional group that can participate in subsequent cyclization reactions or serve as a rigid linker in drug design.[19]

  • Dual Catalytic System: The palladium cycle mirrors other cross-couplings. The copper cycle is believed to activate the alkyne.[20] The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide intermediate. This species undergoes transmetalation with the Ar-Pd(II)-I complex.[20]

  • Ligand and Catalyst: A common catalyst system is Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI. The phosphine ligands stabilize the palladium catalyst.[17]

  • Copper-Free Variants: To avoid issues associated with copper (e.g., homo-coupling of the alkyne, difficult removal), copper-free Sonogashira protocols have been developed. These typically require a stronger base and sometimes more specialized palladium catalysts.[20]

Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-I] pd0->pd_complex Oxidative Addition (Ar-I) pd_trans [Ar-Pd(II)L₂-C≡CR] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation & Cu(I) Coordination base Base (Et₃N) base->alkyne

Figure 4: Dual Catalytic Cycles of the Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: this compound with Phenylacetylene

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.01.0249 mgStarting Material
Phenylacetylene1.11.1112 mg (122 µL)Alkyne Partner
Pd(PPh₃)₂Cl₂0.020.0214 mgCatalyst
Copper(I) Iodide (CuI)0.040.047.6 mgCo-catalyst
Triethylamine (Et₃N)3.03.0303 mg (418 µL)Base & Solvent
THF (anhydrous)--10 mLSolvent

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous THF and triethylamine. Stir to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene dropwise to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Progress can be monitored by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 4-methoxy-2-(phenylethynyl)aniline.

Heck Reaction: Arylation of Alkenes

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[21][22] It is a powerful tool for vinylation of aryl rings.

Application Insights

Using this compound in a Heck reaction allows for the introduction of a vinyl group, for example, by coupling with an acrylate or styrene derivative. This is particularly useful for synthesizing precursors to complex polycyclic structures or for installing functional handles for further elaboration.[23]

  • Mechanism Distinction: Unlike the previously discussed reactions, the Heck reaction does not involve a transmetalation step. After oxidative addition, the alkene coordinates to the palladium complex, followed by a syn-migratory insertion . The final product is formed after a β-hydride elimination step, which is typically followed by isomerization to the more stable trans-alkene.[23][24]

  • Base and Conditions: The base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle and regenerate the Pd(0) catalyst.[21][24] Heck reactions often require higher temperatures (80-140 °C) than Suzuki or Sonogashira couplings.[24]

  • Catalyst System: A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.[24]

Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Migratory_Insertion syn-Migratory Insertion Alkene_Coord->Migratory_Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product_Complex [Ar-CH=CH-R]Pd(II)L₂(H)I Beta_Hydride->Product_Complex Base_Regen Base-mediated Regeneration Product_Complex->Base_Regen Product Ar-CH=CH-R (Substituted Alkene) Product_Complex->Product Base_Regen->Pd0

Figure 5: Catalytic Cycle of the Mizoroki-Heck Reaction.

Detailed Experimental Protocol: Heck Reaction

Reaction: this compound with n-Butyl Acrylate

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.01.0249 mgStarting Material
n-Butyl Acrylate1.51.5192 mg (215 µL)Alkene Partner
Palladium(II) Acetate (Pd(OAc)₂)0.020.024.5 mgCatalyst Precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)0.040.0412.2 mgLigand
Triethylamine (Et₃N)2.02.0202 mg (278 µL)Base
Acetonitrile (MeCN)--10 mLSolvent

Procedure:

  • Setup: In a Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add the acetonitrile, triethylamine, and finally the n-butyl acrylate via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting oil by column chromatography on silica gel to afford the trans-substituted alkene product.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions described in this guide.

Experimental Workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert reaction Heating & Stirring (Specified Temp & Time) inert->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 6: A generalized workflow for cross-coupling experiments.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Iodo-4-methoxyphenylamine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged structures found in a vast array of FDA-approved drugs, agrochemicals, and functional organic materials.[1][2][3] Historically, the synthesis of these motifs was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and efficient methodology for coupling amines with aryl halides.[1][4][5][6] This reaction has become an indispensable tool in drug discovery and development, enabling medicinal chemists to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[3][7]

This application note provides a detailed guide for researchers on the Buchwald-Hartwig amination of a specific, functionally rich substrate: 2-Iodo-4-methoxyphenylamine . This substrate is of particular interest due to its ortho-iodo functionality, which can present unique steric challenges, and its electron-donating methoxy and amino groups, which influence the electronic properties of the aromatic ring. We will explore the reaction mechanism, provide detailed experimental protocols, and discuss key considerations for optimizing the coupling of this amine with a range of aryl halides.

Understanding the Catalytic Cycle: The Engine of C-N Coupling

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. A deep understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction. The generally accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][8][9]

Key Steps in the Mechanism:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is generally influenced by the nature of the halide (I > Br > Cl > OTf) and the steric and electronic properties of the phosphine ligand.[5][10]

  • Amine Coordination and Deprotonation: The amine (in our case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[6][9][11][12]

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5][6][8][9]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Coord->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Reaction Vessel (Oven-dried Schlenk tube) Reagents 2. Add Catalyst, Ligand, Base Setup->Reagents Substrates 3. Add Amine & Aryl Halide Reagents->Substrates Solvent 4. Add Anhydrous, Degassed Solvent Substrates->Solvent Execute 5. Heat with Stirring (80-120 °C) Solvent->Execute Monitor 6. Monitor by TLC/LC-MS Execute->Monitor Workup 7. Cool, Dilute, Filter Monitor->Workup Purify 8. Concentrate & Purify (Column Chromatography) Workup->Purify Characterize 9. Characterize Product Purify->Characterize

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of carbon-carbon bonds between sp² and sp hybridized centers, a critical transformation for the construction of a vast array of complex molecules.[1][2] This reaction is particularly valued for its typically mild conditions, which often include room temperature reactions and the use of gentle bases, making it compatible with sensitive functional groups and highly valuable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

The substrate, 2-iodo-4-methoxyphenylamine, is a key building block in medicinal chemistry. The presence of the amine and methoxy groups makes it an electron-rich system, which can influence reactivity. The ortho-iodoaniline moiety is a common precursor for the synthesis of heterocyclic compounds like indoles.[4][5] Therefore, the successful Sonogashira coupling of this substrate opens a gateway to a diverse range of complex molecular architectures.

This guide provides a detailed exploration of Sonogashira coupling protocols specifically tailored for this compound, offering insights into the underlying mechanisms, practical experimental procedures, and strategies for optimization and troubleshooting.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for rational protocol design and troubleshooting.

The Dual Catalytic Cycle: Palladium and Copper Synergy

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides ideal substrates for this step.[6][8]

  • Formation of Copper Acetylide (Copper Cycle): Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (e.g., an amine) to form a copper acetylide species. The base is crucial for deprotonating the alkyne.[6][8]

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is a critical step where the two cycles intersect.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylethynyl product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition (Ar-I) Alkynyl_Pd_complex Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination (Ar-C≡CR) Product Coupled Product Alkynyl_Pd_complex->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Base, R-C≡C-H Cu_acetylide->Pd_complex Cu_acetylide->CuI Transmetalation ArI This compound ArI->Pd_complex Alkyne Terminal Alkyne Alkyne->Cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira coupling.

The Rise of Copper-Free Protocols

While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming diyne byproducts.[8][9] This has spurred the development of copper-free Sonogashira protocols. In these systems, the base, often an amine, is thought to play a more direct role in the formation of the palladium-acetylide complex.[10] Copper-free methods are particularly advantageous when diyne formation is a significant issue or when trace copper contamination is a concern, for instance, in the synthesis of electronic materials or certain pharmaceuticals.[3]

Experimental Protocols for the Sonogashira Coupling of this compound

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.[8]

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add this compound, Catalyst, and Co-catalyst/Ligand setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne (dropwise) solvent_base->alkyne reaction Heat to Desired Temperature and Monitor by TLC/GC alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification end Characterization purification->end

Caption: A general experimental workflow for Sonogashira coupling.

Protocol 1: Classic Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol represents a standard and robust method for the Sonogashira coupling of aryl iodides.[11]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF or DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to mitigate the risk of alkyne homocoupling.[11]

Materials:

  • This compound

  • Terminal alkyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or another suitable phosphine ligand

  • Diisopropylethylamine (DIPEA) or another suitable amine base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol, 3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C, monitoring by TLC or GC.

  • Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[12][13]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., 1,4-dioxane, DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), Pd(OAc)₂ (0.01 mmol, 2 mol%), the phosphine ligand (0.02 mmol, 4 mol%), and the base (1.0 mmol, 2.0 eq).

  • Add the solvent (3 mL) and seal the vial.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • After the reaction, cool the vial to room temperature, and proceed with workup and purification as previously described.

Comparison of Protocols and Optimization Strategies

ParameterProtocol 1: Classic Pd/CuProtocol 2: Copper-FreeProtocol 3: Microwave-Assisted
Catalyst System PdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / PPh₃Pd(OAc)₂ / Phosphine Ligand
Key Advantage Robust and widely applicableAvoids alkyne homocouplingRapid reaction times, high yields
Typical Temperature 50-70 °C80-100 °C100-150 °C
Typical Reaction Time HoursHours to overnightMinutes
Potential Drawback Alkyne homocouplingMay require higher temperaturesRequires specialized equipment

Optimization Insights:

  • Ligand Choice: For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination and improve yields.[6][14]

  • Base Selection: The choice of base is critical. Amine bases like TEA and DIPEA also act as solvents in some cases. Inorganic bases like carbonates can be effective, particularly in microwave-assisted protocols.[8]

  • Solvent Effects: The solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF and THF are commonly used.[15]

  • Temperature Control: While higher temperatures can increase reaction rates, they may also promote catalyst decomposition (observed as the formation of palladium black) and side reactions.[8][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh, high-purity catalysts and reagents.[8] Ensure anhydrous and anaerobic conditions.[8] Increase the reaction temperature incrementally.[16]
Formation of Palladium Black Catalyst decomposition.Use a different solvent or lower the reaction temperature.[8] Ensure strict anaerobic conditions.
Significant Alkyne Homocoupling Presence of oxygen with copper catalyst.Switch to a copper-free protocol.[8] Rigorously degas all solvents and reagents.
Low Yield Suboptimal ligand, base, or solvent.Screen different phosphine ligands, bases, and solvents. Consider a microwave-assisted protocol for difficult couplings.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the derivatization of this compound. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of valuable compounds. The choice between classic palladium/copper catalysis, copper-free conditions, and microwave-assisted protocols will depend on the specific alkyne, the desired scale of the reaction, and the available equipment. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this important transformation in research and development.

References

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Suzuki Coupling of a Challenging Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and actionable protocols for the Suzuki coupling of a specific and noteworthy substrate: 2-Iodo-4-methoxyphenylamine. The presence of an ortho-amino group and a para-methoxy group introduces unique electronic and steric challenges that necessitate a carefully considered approach to reaction design. The insights and protocols herein are tailored for researchers engaged in the synthesis of complex biaryl scaffolds, particularly within the pharmaceutical and materials science domains.

The inherent challenge with substrates like this compound lies in the potential for the ortho-amino group to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[2] Furthermore, the electron-rich nature of the aromatic ring, due to both the amino and methoxy substituents, can render the oxidative addition step of the catalytic cycle less favorable. This guide will dissect these challenges and provide evidence-based strategies to achieve successful and high-yielding couplings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for this compound.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (this compound) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-OR(Ln) Base Activation (e.g., K3PO4) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Product Formation) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' This compound This compound Ar'B(OH)2 Ar'B(OH)2 Base Base Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B 2. Add Catalyst & Ligand: (e.g., CataCXium A Pd G3) A->B C 3. Add Degassed Solvent B->C D 4. Inert Atmosphere: (Nitrogen or Argon) E 5. Heat and Stir D->E F 6. Monitor Progress: (TLC or LC-MS) E->F G 7. Quench Reaction H 8. Extraction G->H I 9. Purification: (Column Chromatography) H->I

References

Application Notes and Protocols for Ullmann Condensation Reactions Involving 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Revitalizing a Classic Reaction for Modern Synthesis

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for the formation of carbon-heteroatom bonds for over a century.[1] Initially requiring harsh conditions, modern advancements, particularly the development of sophisticated ligand systems, have transformed the Ullmann reaction into a milder, more versatile, and highly relevant tool in contemporary organic synthesis. These reactions are pivotal in the construction of diaryl ethers, diarylamines, and diaryl thioethers, which are common structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the Ullmann condensation specifically involving 2-Iodo-4-methoxyphenylamine , a valuable and versatile building block. The presence of the iodo-, methoxy-, and amino- groups on the phenyl ring offers multiple handles for synthetic elaboration, making it a substrate of significant interest in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for a representative C-N bond formation, and offer insights into optimization and troubleshooting.

Mechanistic Insights: The Role of Copper and Ligands

The generally accepted mechanism for the Ullmann C-N coupling reaction involves a Cu(I)/Cu(III) catalytic cycle. While other pathways have been proposed, this model provides a robust framework for understanding the reaction's key transformations.[2]

The catalytic cycle can be summarized as follows:

  • Ligand Association and Amine Coordination: The active Cu(I) catalyst, often stabilized by a ligand, coordinates with the amine nucleophile.

  • Deprotonation: A base deprotonates the coordinated amine, forming a copper(I) amide intermediate.

  • Oxidative Addition: The aryl iodide (in this case, this compound) undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate. This is often the rate-limiting step of the reaction.[2]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L Cu(I)-L Catalyst CuI_Amine [L-Cu(I)-NHR'R'']⁺ CuI_L->CuI_Amine + R'R''NH CuI_Amide L-Cu(I)-NR'R'' CuI_Amine->CuI_Amide + Base, - Base-H⁺ CuIII_intermediate [L-Cu(III)(Ar)(NR'R'')]I CuI_Amide->CuIII_intermediate + Ar-I (Oxidative Addition) CuIII_intermediate->CuI_L - Cu(I) Regeneration Product Ar-NR'R'' CuIII_intermediate->Product Reductive Elimination ArylIodide This compound (Ar-I) Amine Amine (R'R''NH)

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling reaction.

The choice of ligand is critical for the success of modern Ullmann reactions. Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby allowing for lower reaction temperatures and catalyst loadings. Common and effective ligands include diamines, amino acids (such as L-proline and N-methylglycine), and phenanthrolines.[1]

Application Protocol: Synthesis of N-(2-Amino-5-methoxyphenyl)aniline

This protocol details the Ullmann condensation of this compound with aniline, a representative primary aromatic amine. This reaction synthesizes an unsymmetrical diarylamine, a structure of interest in medicinal chemistry.

Reaction Scheme:

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore at 2-8°C, protected from light.[3]
Aniline≥99.5%, ReagentPlus®Commercially AvailableDistill before use for best results.
Copper(I) Iodide (CuI)99.999% trace metals basisCommercially AvailableUse a fresh bottle or a recently purchased one.
L-Proline≥99%Commercially AvailableA common and effective amino acid ligand.
Potassium Phosphate (K₃PO₄)≥98%, anhydrousCommercially AvailableFinely powdered and dried before use.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially AvailableUse a freshly opened bottle or from a sure-seal system.
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Commercially AvailableFor workup and chromatography.
HexanesACS Reagent, ≥98.5%Commercially AvailableFor chromatography.
Saturated aq. NaCl (Brine)Prepared in-house
Celite®Commercially AvailableFor filtration.
Equipment:
  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with a manifold

  • Septa and needles for inert atmosphere techniques

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure:

1. Reaction Setup:

  • To an oven-dried 100 mL Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 249.05 mg), Copper(I) Iodide (0.1 mmol, 19.0 mg, 10 mol%), L-Proline (0.2 mmol, 23.0 mg, 20 mol%), and finely powdered, anhydrous Potassium Phosphate (2.0 mmol, 424.6 mg).

  • Seal the Schlenk tube with a rubber septum.

2. Inert Atmosphere:

  • Evacuate the Schlenk tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

3. Addition of Reagents:

  • Under a positive pressure of inert gas, add anhydrous DMSO (5 mL) via syringe.

  • Add aniline (1.2 mmol, 0.11 mL) via syringe.

4. Reaction:

  • Place the Schlenk tube in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn from a pale suspension to a darker, more homogeneous solution.

5. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A typical mobile phase is 30% Ethyl Acetate in Hexanes.

    • LC-MS: Monitor for the disappearance of the starting material and the appearance of the product peak (Expected m/z for [M+H]⁺: 215.12).

6. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).

7. Extraction:

  • Transfer the filtrate to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

8. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

9. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to afford the pure N-(2-Amino-5-methoxyphenyl)aniline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Tube (Aryl Iodide, CuI, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents & Reagents (Anhydrous DMSO, Aniline) B->C D 4. Heat and Stir (90 °C, 24 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Dilute (EtOAc & Water) E->F G 7. Filter through Celite® F->G H 8. Extraction (Separate, Wash with H₂O & Brine) G->H I 9. Dry and Concentrate (Na₂SO₄, Rotary Evaporation) H->I J 10. Purify (Silica Gel Chromatography) I->J Product Pure Product J->Product

Figure 2: Experimental workflow for the Ullmann condensation of this compound with aniline.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized CuI)Use a fresh, high-purity source of CuI.
Inefficient ligandScreen other ligands such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline.
Suboptimal baseTry other bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Ensure the base is anhydrous and finely powdered.
Low reaction temperatureIncrementally increase the temperature (e.g., to 110 °C).
Presence of water or oxygenEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Formation of Side Products (e.g., de-iodination) Protic impuritiesUse anhydrous solvents and reagents.
Reaction temperature too highLower the reaction temperature.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and monitor by TLC/LC-MS.
Steric hindranceFor more hindered amines, a more effective ligand or higher reaction temperature may be required.

Safety and Handling of this compound

CAS Number: 191348-14-8[4] Molecular Formula: C₇H₈INO[4] Molecular Weight: 249.05 g/mol [4]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, and if inhaled.[4]

  • Causes skin irritation and serious eye irritation/damage.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, dark place in a tightly sealed container.[3]

Conclusion

The Ullmann condensation remains a powerful and cost-effective method for the synthesis of diarylamines and other important molecular scaffolds. The protocol provided for the reaction of this compound with aniline serves as a robust starting point for researchers. By understanding the mechanistic principles and paying careful attention to reaction parameters such as the choice of ligand, base, and the exclusion of air and moisture, this classic reaction can be a reliable and efficient tool in the modern synthetic chemist's arsenal. The versatility of the this compound scaffold, combined with the efficiency of the modern Ullmann reaction, opens up numerous possibilities for the synthesis of novel compounds for drug discovery and materials science.

References

The Versatile Synthon: Application Notes and Protocols for 2-Iodo-4-methoxyphenylamine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

2-Iodo-4-methoxyphenylamine, a seemingly unassuming aromatic amine, is a powerful and versatile building block in the synthesis of a wide array of dyes and fine chemicals. Its unique trifunctional nature—a nucleophilic amino group, a methoxy group influencing electronic properties, and a reactive iodine atom—provides a playground for organic chemists to construct complex molecular architectures. The presence of the iodo group, in particular, opens the door to a multitude of powerful cross-coupling reactions, making it an invaluable precursor in the pharmaceutical, agrochemical, and materials science industries.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key transformations, offering researchers and drug development professionals a practical toolkit for leveraging this potent synthon.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The amino group can be readily diazotized to form a highly reactive diazonium salt, a cornerstone of azo dye synthesis. The electron-donating methoxy group influences the regioselectivity of electrophilic aromatic substitution and modulates the electronic properties of the final products. Most significantly, the carbon-iodine bond serves as a handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions.

Application in Azo Dye Synthesis: A Protocol for Chromophore Construction

Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), represent a significant class of synthetic colorants. The synthesis of azo dyes from this compound follows a classic two-step diazotization-coupling sequence.

Protocol 1: Synthesis of a Novel Azo Dye via Diazotization and Coupling

This protocol details the synthesis of a representative azo dye, using this compound as the diazo component and 2-naphthol as the coupling component.

Step 1: Diazotization of this compound

  • Reaction Setup: In a 100 mL beaker, suspend 2.49 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.

  • Nitrite Addition: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Completion of Diazotization: After the complete addition of the nitrite solution, continue stirring the reaction mixture for an additional 20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be clear to slightly yellow.

Step 2: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Component: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Maintaining pH: Throughout the addition, maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the dropwise addition of 10% sodium hydroxide solution as needed. This is critical for efficient coupling.

  • Isolation and Purification: After the addition is complete, continue stirring the mixture for 30 minutes in the ice bath. Isolate the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-70 °C.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mol)
This compound249.052.490.01
Sodium Nitrite69.000.70.01
2-Naphthol144.171.440.01

Table 1: Reactant quantities for azo dye synthesis.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C E Coupling Reaction C->E Addition D 2-Naphthol NaOH (aq) D->E F Azo Dye Product E->F

Figure 1: Workflow for the synthesis of an azo dye.

Application in Fine Chemical Synthesis: Building Heterocyclic Scaffolds

The true synthetic prowess of this compound is revealed in its application as a precursor for complex heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Its ability to participate in a variety of cross-coupling and cyclization reactions makes it a valuable starting material for the synthesis of benzothiazoles, indoles, and other important heterocycles.[1]

Protocol 2: Synthesis of a 2-Substituted Benzothiazole Derivative

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities.[2][3][4] This protocol outlines a general method for the synthesis of a 2-substituted benzothiazole from this compound, which first undergoes a reaction to form a thioamide intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of the Thioamide Intermediate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.49 g (0.01 mol) of this compound in 30 mL of dry toluene.

  • Acylation: To this solution, add 1.1 equivalents of an appropriate acyl chloride (e.g., benzoyl chloride for a 2-phenylbenzothiazole).

  • Thionation: After the acylation is complete (monitored by TLC), add 0.5 equivalents of Lawesson's reagent.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude thioamide intermediate by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to the Benzothiazole

  • Reaction Setup: Dissolve the purified thioamide (1 equivalent) in a suitable solvent such as DMF or DMSO.

  • Base and Catalyst: Add a base, such as potassium carbonate (2 equivalents), and a copper(I) catalyst, for example, copper(I) iodide (0.1 equivalents).

  • Reaction: Heat the reaction mixture at 120-140 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-substituted benzothiazole.

Parameter Value
Reaction Temperature120-140 °C
Reaction Time8-12 hours
CatalystCopper(I) Iodide
BasePotassium Carbonate

Table 2: Typical reaction conditions for benzothiazole synthesis.

Benzothiazole_Synthesis cluster_thioamide Step 1: Thioamide Formation cluster_cyclization Step 2: Intramolecular Cyclization A This compound B Acyl Chloride Lawesson's Reagent A->B C Thioamide Intermediate B->C D CuI, K2CO3 Heat C->D E 2-Substituted Benzothiazole D->E

Figure 2: Synthetic workflow for a 2-substituted benzothiazole.

Advanced Applications in Fine Chemical Synthesis: Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to a variety of powerful palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are instrumental in the synthesis of complex pharmaceutical intermediates and other high-value fine chemicals.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Solvent and Reagents: Add degassed triethylamine as the solvent, followed by phenylacetylene (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Ullmann Condensation: Constructing Diaryl Ethers

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[6][7]

Protocol 4: Ullmann Condensation of this compound with Phenol

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), phenol (1.5 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with aqueous base to remove excess phenol, followed by brine. Dry the organic layer and concentrate. Purify the resulting diaryl ether by column chromatography.

Cross_Coupling cluster_sonogashira Sonogashira Coupling cluster_ullmann Ullmann Condensation Start This compound S1 Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N Start->S1 U1 Phenol CuI, K₂CO₃, Heat Start->U1 S2 Alkynyl-substituted Aniline S1->S2 U2 Diaryl Ether U1->U2

Figure 3: Key cross-coupling reactions of this compound.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a testament to the power of functional group interplay in organic synthesis. Its strategic combination of an amine, a methoxy group, and an iodine atom provides chemists with a versatile platform for the construction of a diverse range of molecules, from vibrant dyes to complex, biologically active heterocycles. The protocols outlined in this guide serve as a starting point for researchers to explore the vast synthetic potential of this valuable building block, paving the way for innovations in materials science, drug discovery, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the coupling of 2-Iodo-4-methoxyphenylamine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this powerful C-N bond-forming reaction, ensuring the success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

The Buchwald-Hartwig amination is a robust method, but like any catalytic reaction, it can be susceptible to side reactions that lower yield and complicate purification.[1][2] The substrate, this compound, possesses both an electron-donating methoxy group and a nucleophilic amino group, which can influence the reaction's outcome. Here, we address the most common issues encountered.

Issue 1: Low Yield or Incomplete Conversion

You've set up your reaction, but after the specified time, TLC or GC/MS analysis shows significant amounts of unreacted this compound.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inefficient Catalyst System. The choice of palladium precursor and, more critically, the phosphine ligand is paramount for an efficient reaction.[3][4]

    • Solution:

      • Ligand Screening: If using a general-purpose ligand like XPhos with limited success, consider screening more specialized, sterically hindered biaryl phosphine ligands such as RuPhos or BrettPhos.[5] These ligands are known to accelerate the rate-limiting reductive elimination step and can be particularly effective for challenging substrates.[5]

      • Precatalyst vs. In Situ Generation: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-formed precatalyst (e.g., BrettPhos Pd G3). These are often more stable and provide a more consistent concentration of the active catalyst.

  • Cause B: Suboptimal Base. The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[6][7][8] An inappropriate base can lead to a stalled reaction.

    • Solution:

      • Base Strength: For anilines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[8][9] If you observe substrate decomposition, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require a more active catalyst system or higher temperatures.[9]

      • Solubility: Ensure the base is sufficiently soluble in the reaction solvent. If the base is not dissolving, the reaction will be heterogeneous and likely slow.

  • Cause C: Catalyst Inhibition by Iodide. While aryl iodides are generally reactive, the resulting iodide anion can sometimes inhibit the palladium catalyst by forming unreactive palladium-iodide dimers.[4][10]

    • Solution:

      • Solvent Choice: Switching to a solvent like 1,4-dioxane or toluene can sometimes mitigate this issue by reducing the solubility of the inhibitory species.[1][4]

      • Ligand Stoichiometry: A slight excess of the phosphine ligand can sometimes help to break up these inactive dimers and keep the catalyst in the active cycle.

Issue 2: Formation of Hydrodehalogenation Byproduct (4-Methoxyaniline)

A significant byproduct observed is 4-methoxyaniline, resulting from the replacement of the iodine atom with a hydrogen atom.

dot

Caption: Hydrodehalogenation side reaction pathway.

Potential Causes & Step-by-Step Solutions:

  • Cause A: β-Hydride Elimination. This is a common side reaction in Buchwald-Hartwig aminations.[1] It can compete with the desired reductive elimination step, especially with electron-rich anilines.

    • Solution:

      • Bulky Ligands: Employing sterically hindered phosphine ligands (e.g., XPhos, RuPhos) can disfavor the geometry required for β-hydride elimination and promote the desired C-N bond formation.[5]

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the productive pathway.[9]

  • Cause B: Water in the Reaction. Trace amounts of water can be a source of hydride, leading to hydrodehalogenation.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Dry Solvents and Reagents: Use anhydrous solvents and ensure all solid reagents are dry.

Issue 3: Formation of Homocoupling Byproducts

You observe the formation of symmetrical biaryls, either from the coupling of two molecules of this compound or two molecules of the amine coupling partner.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inefficient Reductive Elimination. If the final reductive elimination step is slow, side reactions such as homocoupling can become more prevalent.

    • Solution:

      • Ligand Choice: As with hydrodehalogenation, bulky, electron-rich ligands can accelerate reductive elimination and minimize homocoupling.

      • Temperature Optimization: Increasing the temperature may favor the desired cross-coupling over homocoupling, but this should be balanced against the risk of decomposition.[9]

Issue 4: Ether Cleavage

In some cases, the methoxy group on the phenyl ring can be cleaved, leading to the formation of a phenolic byproduct.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Harsh Reaction Conditions. Strong bases and high temperatures can promote the cleavage of the aryl-ether bond.

    • Solution:

      • Milder Base: If ether cleavage is observed, switch from a strong base like NaOtBu to a milder one such as K₃PO₄ or Cs₂CO₃.[9]

      • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium precursors. However, for consistency and often higher activity, pre-formed catalysts that incorporate a bulky phosphine ligand (e.g., XPhos Pd G3, RuPhos Pd G3) are often preferred. These precatalysts are more stable and ensure the correct palladium-to-ligand ratio.

Q2: How do I choose the right solvent?

A2: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[4] Toluene is a good general-purpose solvent, while dioxane can be beneficial when dealing with potential iodide inhibition.[4] Ethereal solvents like THF are also used, but their lower boiling points may limit the reaction temperature. Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[10]

Q3: What is the optimal catalyst loading?

A3: Catalyst loading typically ranges from 1-5 mol %. For initial screening, 2 mol % is a good starting point. If the reaction is efficient, the loading can be reduced to optimize cost and minimize residual palladium in the product.

Q4: My starting material is an aryl bromide instead of an iodide. How does that change things?

A4: Aryl bromides are also excellent substrates for this reaction. In fact, for some systems, they can be superior to aryl iodides due to the aforementioned catalyst inhibition by iodide.[10] The general reactivity order is often considered Ar-I > Ar-Br > Ar-Cl, but in the context of Buchwald-Hartwig amination, this can be misleading, and Ar-Br often gives better results.[10][11] The same catalyst systems and bases are generally applicable, though some minor optimization may be required.

Q5: Can I run this reaction open to the air?

A5: No. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) species. It is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aryl Iodide, Base, Catalyst, Ligand) B 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Add Degassed Solvent & Amine B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Cool and Quench D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the amine coupling partner (1.2 equiv) and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol %Start with 2 mol % for initial trials.
Ligand/Pd Ratio 1:1 to 2:1For precatalysts, this is fixed.
Base 1.2-2.0 equivNaOtBu, LHMDS, K₃PO₄, Cs₂CO₃.[9]
Temperature 80-120 °CSubstrate and catalyst dependent.
Concentration 0.1-1.0 MStart around 0.5 M.

References

Optimizing catalyst loading for Suzuki coupling with "2-Iodo-4-methoxyphenylamine"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for optimizing palladium catalyst loading in the Suzuki-Miyaura coupling of 2-Iodo-4-methoxyphenylamine. This electron-rich substrate presents unique challenges, primarily concerning the oxidative addition step, making careful optimization of the catalytic system essential for achieving high yields and efficiency. This document is structured to provide both foundational knowledge and practical, problem-solving guidance for researchers in synthetic and medicinal chemistry.

Key Scientific Principles for Catalyst Optimization

Optimizing catalyst loading is not merely about reducing cost; it is a crucial parameter that influences reaction kinetics, product purity, and the prevalence of side reactions. For an electron-rich substrate like this compound, the electronic properties of the aryl iodide can render the rate-determining oxidative addition step sluggish.[1] The primary goal is to identify a catalytic system that is active enough to overcome this barrier at the lowest possible concentration, thereby maximizing the Turnover Number (TON) and Turnover Frequency (TOF).[2][3]

A successful optimization hinges on the interplay between the palladium source, the ligand, the base, and the solvent system. Each component must be selected to favor the desired catalytic cycle over pathways leading to catalyst deactivation or byproduct formation.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic optimization of Suzuki coupling reactions for this compound.

Q1: What is the ideal catalyst loading range for this electron-rich substrate?

There is no single "ideal" loading, as it is highly dependent on the chosen ligand, base, and reaction conditions. However, a systematic approach is recommended:

  • Initial Screening (1-2 mol%): For a challenging, electron-rich substrate, starting with a relatively high loading of 1-2 mol% of the palladium precursor is a robust approach to ensure reaction initiation and establish a baseline yield.

  • Optimization (0.1-0.5 mol%): Once conditions are established, the loading can be systematically lowered. Many modern, highly active catalyst systems are effective in this range.[6]

  • High-Turnover Systems (<0.1 mol%): With specialized, highly active phosphine ligands or N-heterocyclic carbene (NHC) systems, loadings well below 0.1 mol% (even in the ppm range) can be achieved, though this requires meticulous exclusion of oxygen and high-purity reagents.[7]

Q2: How do I select the right ligand for this compound?

The ligand is arguably the most critical factor for this substrate. The electron-donating methoxy (-OCH₃) and amine (-NH₂) groups increase the electron density on the aromatic ring, making oxidative addition difficult. To counteract this, the ligand must be both electron-rich and sterically bulky.[1]

  • Bulky, Electron-Rich Phosphines: These are the industry standard for challenging couplings. The steric bulk promotes reductive elimination, while the electron-donating character facilitates oxidative addition.[1] Buchwald-type biaryl phosphine ligands are particularly effective.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes. They are an excellent alternative to phosphine ligands for coupling electron-rich aryl halides.[8][9]

Ligand ClassRecommended ExamplesKey Advantages for this Substrate
Biaryl Phosphines SPhos, XPhos, RuPhosHigh activity for electron-rich substrates; promotes fast oxidative addition.[1][6]
N-Heterocyclic Carbenes IPr, IMesForms highly stable Pd complexes, resistant to deactivation; excellent for aryl chlorides and other challenging partners.[9][10]
Conventional Ligands PPh₃, P(t-Bu)₃Often ineffective or require higher loadings and temperatures for this substrate class.[1] P(t-Bu)₃ can be effective due to its high electron density.[9]

Q3: Which base and solvent system should I start with?

The base activates the boronic acid for the transmetalation step, and the solvent system impacts the solubility of all components and the overall reaction rate.[5][11]

  • Bases: For challenging couplings, stronger bases are often necessary to facilitate the transmetalation step.[1] While weaker bases like Na₂CO₃ can work, K₃PO₄ is a more robust starting point. Cs₂CO₃ is often very effective but is more expensive.[11][12]

  • Solvents: Aprotic polar or ethereal solvents, often with a small amount of water, are standard. The water is crucial for the transmetalation step.[11] A 4:1 or 5:1 mixture of an organic solvent to water is a common starting point.[13]

ParameterRecommended Starting PointAlternatives & Considerations
Base K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (often superior but costly), K₂CO₃ (milder option).[11]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, THF / H₂O, DMF.[5][13] Toluene is often used for higher temperatures.

Troubleshooting Guide

Even with an optimized system, experimental issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

troubleshooting_suzuki

Q4: My reaction is sluggish and does not go to completion. What should I do?

This is a classic symptom of a suboptimal catalyst system or reaction conditions for an electron-rich aryl iodide.[1]

  • Verify Inert Atmosphere: Oxygen is detrimental, as it can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[11][14] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to drive the reaction, especially the oxidative addition step.

  • Re-evaluate Ligand Choice: If you are using a standard ligand like PPh₃, it is likely not active enough. Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or an NHC ligand.[1]

  • Increase Catalyst Loading: As a last resort for a specific batch, increasing the catalyst loading may push the reaction to completion. However, for long-term process development, re-optimizing the ligand and other conditions is preferable.[14]

Q5: I am observing significant homocoupling of my boronic acid partner. How can I prevent this?

Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of an oxidant, such as atmospheric oxygen or residual Pd(II) from the precatalyst.[8][14]

  • Rigorous Degassing: This is the most critical step. Sparge all solvents, including the water for the base solution, with an inert gas for 15-30 minutes before use.

  • Ensure Complete Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species must be efficient. Inefficient reduction can leave Pd(II) species that promote homocoupling.[15] Using a well-defined Pd(0) precatalyst can mitigate this issue.

Q6: My starting material is being dehalogenated (I → H). What is the cause?

Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.[8] This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl group. The source of the hydride can be trace water, an alcohol solvent, or certain amine bases.[8] Screening different bases and ensuring the use of high-purity, anhydrous organic solvents can help minimize this pathway.

Experimental Protocols & Methodologies

Protocol 4.1: General Procedure for Suzuki Coupling

This procedure should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[16]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-1.0 mol%) and the ligand (e.g., SPhos, 1.1-2.2 mol% relative to Pd). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[16] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17][18]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Screening for Optimal Catalyst Loading

To efficiently determine the lowest effective catalyst loading, a parallel screening experiment is recommended.

  • Prepare Stock Solutions: Create a stock solution of this compound, the boronic acid partner, and an internal standard (e.g., dodecane) in the chosen solvent. Create a separate stock solution of the base.

  • Set Up Vials: In an array of reaction vials, add varying amounts of the palladium/ligand system to achieve a range of catalyst loadings (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%).

  • Reaction Execution: Add the substrate and base stock solutions to each vial, seal under an inert atmosphere, and heat the entire block with vigorous stirring for a set period (e.g., 12 hours).

  • Analysis: After cooling, quench all reactions and analyze the conversion/yield in each vial by GC or LC against the internal standard. Plot the yield versus catalyst loading to identify the point of diminishing returns.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.[8]

suzuki_cycle

This guide provides a comprehensive framework for the successful optimization of catalyst loading for the Suzuki-Miyaura coupling of this compound. By applying these principles of catalyst selection, condition screening, and systematic troubleshooting, researchers can develop highly efficient and robust synthetic routes.

References

Technical Support Center: A Guide to the Storage and Handling of 2-Iodo-4-methoxyphenylamine to Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methoxyphenylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. Improper storage and handling can lead to degradation, compromising experimental outcomes and timelines. This document provides in-depth, evidence-based protocols and troubleshooting advice to mitigate these risks.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary environmental factors that cause this compound to degrade?

A1: The main factors are exposure to light, oxygen (air), and elevated temperatures . The molecule possesses two sensitive functional groups: an aromatic amine and an iodo substituent. The amine group is susceptible to oxidation, which can be accelerated by light and heat. The carbon-iodine bond is known to be labile and can undergo cleavage, particularly when exposed to UV light.[1][2]

Q2: I've noticed my solid this compound has changed color from off-white/light brown to a darker brown or purplish hue. What does this indicate?

A2: A visible change in color is a strong indicator of degradation. This is often due to the oxidation of the aminophenol moiety, which can lead to the formation of highly colored polymeric quinoid structures.[3] If you observe a significant color change, it is highly recommended to assess the purity of the material before use, as the presence of degradation products can interfere with your reactions.

Q3: Can I store a stock solution of this compound?

A3: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light by using an amber vial or wrapping the container in aluminum foil, and kept refrigerated (2-8°C). Do not store solutions for extended periods, as degradation is more rapid in solution than in the solid state.

Q4: What are the initial signs of degradation I should look for in my analytical data (e.g., NMR, LC-MS)?

A4: In your analytical data, you might observe the appearance of new signals in your NMR spectrum or new peaks in your chromatogram. Common degradation products could include the de-iodinated compound (4-methoxyphenylamine) or various oxidation products. In mass spectrometry, you might see masses corresponding to the loss of iodine or the addition of oxygen.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Degradation of this compound.1. Verify the purity of the starting material using a suitable analytical technique (e.g., NMR, HPLC). 2. If degradation is confirmed, procure a fresh batch of the reagent. 3. Review your handling and storage procedures against the recommendations in this guide.
Solid material appears clumped or sticky. Moisture absorption.1. The compound is hygroscopic. Ensure the container is tightly sealed. 2. Store in a desiccator, especially after opening. 3. If clumping is severe, the material may have been compromised. Assess purity before use.
Difficulty dissolving the compound in the desired solvent. Partial degradation leading to less soluble polymeric byproducts.1. Attempt to sonicate the solution to aid dissolution. 2. If insolubility persists, this is a strong indicator of significant degradation. The material should be discarded.

Core Storage and Handling Protocols

I. Recommended Storage Protocol

Proper storage is the first line of defense against degradation.

Step-by-Step Storage Procedure:

  • Initial Receipt: Upon receiving the compound, inspect the container for any damage to the seal.

  • Inert Atmosphere: For long-term storage, particularly after the original seal has been broken, it is best practice to store the compound under an inert atmosphere. This can be achieved by transferring the material inside a glovebox or by gently flushing the container with argon or nitrogen before sealing.

  • Temperature: Store the container in a refrigerator at 2-8°C .[4][5] Do not store at room temperature for extended periods.

  • Light Protection: The container should be opaque or amber. If the container is clear, it must be stored in a dark location or wrapped in aluminum foil to prevent light exposure.

  • Moisture Control: Ensure the container cap is tightly sealed to prevent moisture ingress. For added protection, store the container within a desiccator.

Diagram: Decision Tree for Storage of this compound

start Compound Received check_seal Is the container seal intact? start->check_seal use_soon Plan to use soon? check_seal->use_soon Yes long_term Long-term storage needed. check_seal->long_term No/Broken store_fridge Store at 2-8°C in the dark. store_fridge->use_soon use_soon->store_fridge transfer_inert Transfer to an amber vial under inert atmosphere (Ar or N2). long_term->transfer_inert store_desiccator Store in a desiccator at 2-8°C. transfer_inert->store_desiccator

Caption: Decision workflow for optimal storage conditions.

II. Safe Handling Protocol

Handling this compound requires precautions to protect both the user and the material itself.

Step-by-Step Handling Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

    • Weigh the required amount of the compound quickly and efficiently to minimize exposure to air and light.

    • Reseal the container tightly immediately after use.

  • Inert Atmosphere Techniques: For reactions that are sensitive to oxidation, it is crucial to handle the compound under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.

Diagram: Key Degradation Pathways

A This compound B Oxidation (O2, light, heat) A->B C Photodegradation (UV light) A->C D Quinoid & Polymeric Species (Colored Impurities) B->D E 4-Methoxyphenylamine (+ Iodine radical) C->E

Caption: Major degradation routes for this compound.

References

Technical Support Center: Preventing Deiodination of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Iodo-4-methoxyphenylamine." This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during reactions involving this valuable intermediate: unwanted deiodination. Deiodination, or hydrodehalogenation, is a side reaction where the iodine atom is replaced by a hydrogen atom, leading to reduced yield of the desired product and complicating purification.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize this side reaction and optimize your synthetic outcomes.

I. Understanding the Challenge: The Nature of Deiodination

Before delving into troubleshooting, it's crucial to understand the underlying chemical principles that make this compound susceptible to deiodination. The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage.[2] Several reaction pathways can lead to deiodination, often competing with the desired productive catalytic cycle in cross-coupling reactions.

Key factors that can promote deiodination include:

  • Reaction Temperature: Higher temperatures can accelerate the rate of deiodination.[1]

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction pathway.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the catalyst and ligands play a pivotal role in directing the reaction towards the desired product.[1]

  • Presence of Reducing Agents: Trace impurities or intentionally added reagents can act as hydrogen sources for the deiodination process.

  • Photostability: Like many iodoaromatic compounds, this compound may be sensitive to light, which can induce photodegradation pathways leading to deiodination.[3]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and solve deiodination issues based on common experimental observations.

Issue 1: Significant formation of 4-methoxyphenylamine (deiodinated byproduct) is observed by LC-MS or NMR.

This is the most direct evidence of a deiodination problem. Here’s a systematic approach to troubleshoot:

Step 1: Evaluate the Reaction Conditions
ParameterPotential Cause of DeiodinationRecommended Solution & Rationale
Temperature Excessively high temperatures can favor the deiodination pathway over the desired cross-coupling.Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. While lower temperatures may slow down the desired reaction, they often suppress deiodination to a greater extent.
Base Strong, sterically hindered bases (e.g., KOtBu) can sometimes promote deiodination. The base can also influence the formation of palladium-hydride species, which are implicated in hydrodehalogenation.[4]Screen alternative bases. Consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The choice of base is highly substrate-dependent and requires empirical optimization.
Solvent Protic solvents can serve as a hydrogen source for deiodination.Use anhydrous, aprotic solvents. Degassed toluene, 1,4-dioxane, or THF are generally good starting points. Ensure all solvents are rigorously dried and deoxygenated before use.
Atmosphere Presence of oxygen can lead to catalyst degradation and promote side reactions.Ensure a strictly inert atmosphere. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Scrutinize the Catalyst System

The choice of palladium catalyst and ligand is arguably the most critical factor in controlling the outcome of cross-coupling reactions.

ComponentPotential IssueRecommended Solution & Rationale
Palladium Source Using a Pd(II) precatalyst without an effective pre-reduction step can sometimes lead to side reactions.Consider using a Pd(0) source or a modern precatalyst. While many Pd(II) sources are effective, Pd(0) catalysts like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald precatalysts) are designed to generate the active Pd(0) species more cleanly.
Ligand The ligand's electronic and steric properties are crucial. Insufficiently bulky or electron-rich ligands may not promote the desired reductive elimination step efficiently, allowing for competing deiodination.Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective in accelerating the desired C-C or C-N bond-forming step, thereby outcompeting the deiodination pathway.[1][5]
Catalyst Loading While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions.Optimize the catalyst loading. A typical starting point is 1-2 mol% of the palladium catalyst. If deiodination is a major issue, try reducing the catalyst loading.
Step 3: Consider the Reactants and Reagents
FactorPotential IssueRecommended Solution & Rationale
Purity of this compound Impurities in the starting material could act as catalyst poisons or sources of hydrogen.Ensure the purity of your starting material. If necessary, purify the this compound by recrystallization or column chromatography before use.
Coupling Partner The nature of the coupling partner (e.g., boronic acid, amine, alkyne) can influence the reaction kinetics. For instance, some boronic acids are prone to decomposition or homocoupling.Use a stable coupling partner. For Suzuki reactions, consider using a boronic ester (e.g., a pinacol ester) which can exhibit greater stability.[6]
Additives Certain additives intended to promote the reaction could inadvertently contribute to deiodination.Re-evaluate the need for additives. If you are using additives, run a control experiment without them to determine their effect on deiodination.

Troubleshooting Workflow Diagram

Troubleshooting_Deiodination start Deiodination Observed temp Lower Temperature start->temp base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) start->base solvent Use Anhydrous, Aprotic Solvent start->solvent atmosphere Ensure Inert Atmosphere start->atmosphere recheck Re-evaluate and Monitor Progress temp->recheck base->recheck solvent->recheck atmosphere->recheck ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst Optimize Catalyst Loading ligand->catalyst purity Check Starting Material Purity catalyst->purity success Deiodination Minimized purity->success recheck->ligand

Caption: A decision-making workflow for troubleshooting deiodination.

III. Frequently Asked Questions (FAQs)

Q1: Why is deiodination a more significant problem for this compound compared to its bromo or chloro analogs?

A: The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds. This lower bond dissociation energy makes the iodo-substituent a better leaving group and more susceptible to cleavage through various pathways, including reductive dehalogenation.[2]

Q2: Can the amino and methoxy groups on the ring influence the rate of deiodination?

A: Yes. Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating. These groups increase the electron density on the aromatic ring, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. While this increased electron density generally facilitates oxidative addition, it can also influence the stability of intermediates in the catalytic cycle and potentially impact the competition between the desired reaction and deiodination.

Q3: My sample of this compound has darkened over time. Is it still usable?

A: Darkening of the sample, which can be a brown liquid or solid, may indicate some level of degradation.[7][8] Aryl iodides and anilines can be sensitive to light and air.[3] It is highly recommended to assess the purity of the material by techniques like NMR or LC-MS before use. If significant degradation or the presence of the deiodinated product is observed, purification is advised. For storage, it is best to keep the compound in a dark place, sealed under an inert atmosphere, and refrigerated (2-8°C).[8]

Q4: I am performing a Sonogashira coupling. Are there specific considerations to prevent deiodination in this reaction?

A: In addition to the general recommendations, for Sonogashira couplings, the choice of the copper co-catalyst (if used) and the base can be particularly important. Sometimes, running the reaction under copper-free conditions can minimize certain side reactions. The amine base (e.g., triethylamine or diisopropylethylamine) can also play a role, and its purity should be ensured. As with other cross-coupling reactions, using a bulky, electron-rich phosphine ligand on palladium can help promote the desired C-C bond formation over deiodination.

Q5: How can I effectively monitor the progress of my reaction to track both product formation and deiodination?

A: The best way to monitor the reaction is by using a technique that can clearly distinguish between the starting material, the desired product, and the deiodinated byproduct (4-methoxyphenylamine).

  • Thin-Layer Chromatography (TLC): While useful for a quick check, it may not always provide clear separation of all three components. Co-spotting with authentic samples of the starting material and the expected byproduct is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method as it can separate the components chromatographically and confirm their identities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can provide good separation and identification.

  • ¹H NMR Spectroscopy of Aliquots: Taking periodic small aliquots from the reaction mixture (after a mini-workup) and analyzing them by ¹H NMR can provide a quantitative measure of the relative amounts of each species.

Mechanism of Deiodination Pathway

Deiodination_Mechanism Ar-I This compound (Ar-I) Ar-Pd(II)-I Oxidative Addition Intermediate (Ar-Pd(II)-I(L)₂) Ar-I->Ar-Pd(II)-I + Pd(0)L₂ Pd(0)L2 Active Pd(0) Catalyst Desired_Product Desired Cross-Coupled Product (Ar-Nu) Ar-Pd(II)-I->Desired_Product + Nu-M (Transmetalation & Reductive Elimination) Deiodinated_Product Deiodinated Byproduct (Ar-H) Ar-Pd(II)-I->Deiodinated_Product Protonolysis H_Source Proton Source (e.g., Solvent, Base) H_Source->Deiodinated_Product

Caption: Competing pathways of productive cross-coupling versus deiodination.

By understanding the factors that contribute to the deiodination of this compound and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic procedures.

References

Technical Support Center: Sonogashira Couplings with 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the substrate 2-Iodo-4-methoxyphenylamine . This electron-rich iodoaniline presents unique difficulties that can lead to reaction failure. This document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to guide you toward a successful coupling.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial failures.

Q1: My reaction shows no conversion. My starting material is recovered unchanged. Where should I begin troubleshooting?

A: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction.[1] A systematic check is the most effective approach:

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) form. The appearance of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition and inactivation.[1][2] Always use a fresh, high-quality palladium source.

  • Reagent Purity: Impurities in the starting materials (aryl iodide or alkyne), solvent, or base can poison the catalyst.[2] this compound, often a brown liquid or solid, can be particularly susceptible to degradation or impurities from its synthesis.[][4][5] Consider purification if the quality is uncertain (See Protocol 3). Ensure your amine base is anhydrous; distilling it before use is good practice.[2]

  • Inert Atmosphere: The Sonogashira reaction is oxygen-sensitive. Oxygen not only decomposes the palladium catalyst but also promotes the undesired homocoupling of the alkyne (Glaser coupling).[1][2] It is critical to thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes) and maintain a strict inert atmosphere throughout the entire experiment using Schlenk techniques or a glovebox.[1]

Q2: My primary product is the alkyne dimer (homocoupling product). How can I prevent this?

A: The formation of alkyne dimers is a result of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira reactions.[2][6] This issue is especially prevalent when the desired cross-coupling is slow, allowing the competing homocoupling pathway to dominate.[7]

Here’s how to address it:

  • Eliminate Oxygen: Oxygen is a key promoter of Glaser coupling.[2] Rigorous exclusion of air, as detailed in Q1, is the most critical first step.

  • Reduce Copper Loading: While the copper(I) co-catalyst accelerates the desired reaction, it is also essential for the homocoupling pathway.[8] Try reducing the CuI loading to 0.5-1.0 mol%.

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][9] Copper-free conditions are highly effective, though they may require adjustments to the ligand, base, or temperature to achieve a satisfactory rate for the main reaction (See Protocol 2).[8]

Q3: My reaction mixture turned black shortly after adding the reagents. What does this mean?

A: The formation of a black precipitate ("palladium black") indicates that your active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[2] This is a common failure mode with several potential causes:

  • Oxygen Exposure: As mentioned, oxygen can oxidize and destabilize the Pd(0) catalyst.[2]

  • Solvent Choice: Some solvents are more prone to causing catalyst decomposition. Anecdotal evidence suggests that THF, while a common solvent, can sometimes promote the formation of palladium black.[10]

  • High Temperatures with Unstable Ligands: If the phosphine ligand dissociates from the palladium at high temperatures, the unprotected metal can quickly decompose. Using more robust, sterically bulky ligands can prevent this.[11]

  • Impurities: Trace impurities can poison the catalyst and lead to its decomposition.[2]

In-Depth Troubleshooting Guide

Focus on the Substrate: this compound

Q: Why is this compound a particularly challenging substrate?

A: This substrate combines several features that can impede the Sonogashira coupling:

  • Electron-Rich Nature: The methoxy (-OCH₃) and amine (-NH₂) groups are both strong electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring, which slows down the oxidative addition step—often the rate-determining step of the catalytic cycle.[6][12]

  • Coordinating Amine Group: The primary amine can act as a ligand, coordinating to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed efficiently.

  • Steric Hindrance: The iodine atom is ortho to the amine group, creating steric hindrance that can further slow the approach and oxidative addition of the palladium catalyst.[13]

Q: How can I ensure the quality of my this compound starting material?

A: Commercial this compound can vary in quality. Purity is paramount.

  • Visual Inspection: It is often described as a brown liquid or solid.[][4] A very dark or tarry appearance may suggest significant impurities.

  • Analysis: If possible, check the purity by NMR or GC-MS before use.

  • Purification: If impurities are suspected, purification by column chromatography or recrystallization is recommended. See Protocol 3 for a general procedure.

  • Storage: Store under an inert atmosphere, protected from light, and refrigerated to prevent degradation.

Catalyst System Optimization

Q: Which palladium source and ligand combination is best suited for this electron-rich and hindered substrate?

A: For challenging substrates like this compound, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][13] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered and electron-rich aryl halides.[13]

Ligand Type Examples Rationale & Key Features Citation
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosHighly effective for hindered substrates. Promotes fast oxidative addition and reductive elimination. Often allows for lower catalyst loadings and milder temperatures.[6][14][15]
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich and sterically demanding. Excellent for promoting oxidative addition of challenging aryl halides.[11][16]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium, preventing catalyst decomposition at higher temperatures.[11][12]

Recommendation: Start with a pre-formed, air-stable Pd(II) precatalyst that incorporates one of these advanced ligands (e.g., XPhos Pd G3). These are designed to reliably generate the active monoligated Pd(0) species in solution.[13][15]

Reaction Conditions: Base & Solvent

Q: How do I select the optimal base and solvent for coupling this compound?

A: The base and solvent system is critical and can dramatically influence reaction success. The primary role of the base is to deprotonate the terminal alkyne, making it nucleophilic.[1][17] The solvent must dissolve all components and not interfere with the catalyst.

Solvent Base Advantages Potential Issues Citation
Toluene / Amine Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Good general-purpose non-polar solvent. Less likely to promote Pd black formation.Lower solubility for some polar substrates.[7][18][19]
DMF or NMP TEA, DIPEAHigh boiling point, excellent for dissolving polar reagents. Good for sluggish reactions requiring heat.Can be difficult to remove during workup. May chelate to the catalyst.[7][17][19]
Acetonitrile (MeCN) TEA, DBUPolar aprotic solvent.Lower boiling point limits reaction temperature.[18][20]
THF / Amine TEAGood solubility for many substrates.May promote palladium black formation in some cases.[10][17]

Recommendation: For this compound, a less coordinating, non-polar solvent like Toluene with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is an excellent starting point to minimize catalyst inhibition and decomposition. If solubility is an issue or higher temperatures are needed, consider DMF, but be mindful of potential complications.

Visualizations & Workflows

Sonogashira Catalytic Cycle

Sonogashira_Cycle Fig. 1: Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add pd_complex Ar-Pd(II)(X)L₂ pd_add->pd_complex Ar-X transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)(C≡CR)L₂ transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR (Product) reductive_elim->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetal To Pd Cycle alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide + CuX, Base - Base-H⁺X⁻ base Base cu_salt CuX

Caption: The interconnected Palladium and Copper catalytic cycles.[21]

Troubleshooting Workflow

Troubleshooting_Workflow Fig. 2: Troubleshooting Failed Couplings start Reaction Failed q_product What is the main outcome? start->q_product no_rxn No Reaction / SM Recovered q_product->no_rxn No Conversion homocoupling Mainly Alkyne Homocoupling q_product->homocoupling Dimer Product pd_black Palladium Black Precipitate q_product->pd_black Black Precipitate check_basics 1. Check Catalyst Activity 2. Verify Reagent Purity 3. Ensure Rigorous Inert Atmosphere no_rxn->check_basics check_o2 1. Improve Degassing Technique 2. Reduce CuI Loading 3. Switch to Copper-Free Protocol homocoupling->check_o2 check_stability 1. Check for Oxygen/Impurities 2. Change Solvent (e.g., from THF to Toluene) 3. Use More Robust Ligand (e.g., XPhos) pd_black->check_stability q_substrate Is substrate known to be difficult? check_basics->q_substrate optimize Optimize for Substrate: - Use Bulky, Electron-Rich Ligand - Screen Solvents/Bases - Increase Temperature q_substrate->optimize Yes (e.g., electron-rich)

Caption: A decision tree for systematic troubleshooting.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling this compound.

Preparation:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), copper(I) iodide (CuI, 1 mol%), and this compound (1.0 equivalent).

  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

Solvent and Reagents: 3. Through the septum, add degassed anhydrous toluene (to make a ~0.2 M solution based on the aryl iodide) and degassed triethylamine (2.0 equivalents). 4. Add the terminal alkyne (1.2 equivalents) via syringe.

Reaction: 5. Stir the reaction mixture at room temperature for 30 minutes. 6. Gently heat the mixture to 60-80 °C. 7. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up: 8. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. 9. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). 10. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Protocol

Use this protocol to eliminate Glaser homocoupling side products.

Preparation:

  • In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, 2.0 equivalents), and this compound (1.0 equivalent) to a Schlenk tube with a stir bar.

Solvent and Reagents: 2. Add anhydrous, degassed solvent (e.g., DMF or Toluene). 3. Add the terminal alkyne (1.5 equivalents).

Reaction: 4. Seal the tube tightly and heat the mixture to the desired temperature (e.g., 80-110 °C). 5. Monitor the reaction progress by TLC or LC-MS.

Work-up: 6. Follow steps 8-11 from Protocol 1.

Protocol 3: Purification of this compound

This is a general procedure; solvent systems may need optimization.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add silica gel to the solution and remove the solvent under reduced pressure to create a dry-loaded sample.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).

  • Collect fractions and combine those containing the pure product, as determined by TLC analysis.

  • Remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Managing Reaction Temperature for 2-Iodo-4-methoxyphenylamine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methoxyphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal stability of this versatile chemical intermediate. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your success and the integrity of your results.

Section 1: Frequently Asked Questions - Fundamental Stability and Handling

This section addresses the most common initial queries regarding the stability and proper handling of this compound.

Q1: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?

A1: Proper storage is the first and most critical step in maintaining the integrity of this compound. Due to its sensitivity, multiple environmental factors must be controlled.

Core Storage Protocol: The compound must be stored in a tightly sealed vessel under refrigeration at 2-8°C.[1][2][3] It is crucial to keep it in a dark place to prevent light-induced degradation.[3] The material can be air and light sensitive, and potentially hygroscopic, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to maximize shelf-life.[4]

Handling Precautions: Always handle this product inside a chemical fume hood.[1] Personal protective equipment, including chemical-resistant gloves and safety goggles, is mandatory.[1] Given its sensitivity to oxidation, for reactions requiring high purity, it is advisable to use freshly opened containers or to handle the material under strict inert atmosphere conditions (e.g., in a glove box).

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows down potential decomposition pathways.
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation.
Light Amber vial / Dark placePrevents photochemical degradation.
Moisture Tightly sealed container, DryThe compound is hygroscopic; moisture can affect reactivity.[4]
Incompatibilities Oxidizing agents, Heat, FlamesPrevents uncontrolled exothermic reactions and decomposition.[1]
Q2: What are the primary physical or analytical signs of degradation in this compound?

A2: Degradation can manifest in several ways. Visual inspection is the first line of detection, but analytical confirmation is often necessary.

  • Visual Indicators: A noticeable change in the material's appearance is a key sign. The compound is typically a brown to black liquid or solid.[2][5] If it darkens significantly, develops a tar-like consistency, or if solid material changes in texture or color, degradation should be suspected.

  • Solubility Issues: Degraded material may show decreased solubility in solvents where it was previously fully soluble. The formation of insoluble particulates is a common indicator of polymerization or the formation of complex degradation products.

  • Analytical Indicators (TLC/LC-MS/NMR):

    • Thin-Layer Chromatography (TLC): The appearance of new spots, particularly baseline streaking or spots with very low Rf values, indicates the presence of impurities or degradation products.

    • LC-MS: A decrease in the peak area of the parent compound (m/z ≈ 249.05) and the emergence of new peaks in the chromatogram are definitive signs of degradation.

    • ¹H NMR: The appearance of broad signals or a complex pattern of new peaks in the aromatic region can indicate the formation of byproducts. A decrease in the integration of the parent compound's characteristic peaks relative to an internal standard confirms decomposition.

Q3: At what temperature does this compound begin to thermally decompose?

The material's safety data sheet explicitly lists "heat, flames, and sparks" as conditions to avoid.[1] Upon combustion, it can release hazardous products like carbon monoxide, nitrogen oxides, and hydrogen iodide.[1]

For a structural analog, p-anisidine (4-methoxyaniline), thermal degradation begins around 135-150°C.[6] While the iodo-substituent will alter the exact stability, this provides a useful reference point. The Carbon-Iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage at elevated temperatures, which can initiate free-radical side reactions.

Practical Guideline: As a Senior Application Scientist, I advise exercising extreme caution when heating this compound above 120-130°C in any reaction. While some modern, rapid heating methods like microwave synthesis may briefly exceed this, prolonged heating above this range significantly increases the risk of decomposition, leading to yield loss and complex purification challenges.

Section 2: Troubleshooting Guide - Temperature in Key Synthetic Applications

The utility of this compound lies in its application in cross-coupling reactions. Temperature management is not just about preventing decomposition of the starting material, but also about controlling the reaction pathway and minimizing side reactions.

Q4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is slow or incomplete. Is it safe to simply increase the reaction temperature?

A4: Increasing the temperature is a common strategy to accelerate slow reactions, but it should be approached systematically and with caution. An indiscriminate increase in heat can be counterproductive, leading to catalyst deactivation, substrate decomposition, and byproduct formation.

Before raising the temperature, consider the following logical workflow:

G start Sluggish Reaction Observed check_inert Is the inert atmosphere (N₂ / Ar) rigorous? start->check_inert check_reagents Are reagents (base, solvent) pure and anhydrous? check_inert->check_reagents Yes failure Degradation or No Improvement check_inert->failure No, O₂ present check_catalyst Is the catalyst/ligand loading correct and active? check_reagents->check_catalyst Yes check_reagents->failure No, impurities increase_temp Incrementally increase temperature (e.g., in 10°C steps) check_catalyst->increase_temp Yes check_catalyst->failure No, catalyst issue monitor Monitor reaction progress (TLC, LC-MS) increase_temp->monitor success Reaction Complete monitor->success Improvement monitor->failure No Improvement or Degradation re_evaluate Re-evaluate catalyst system, ligand, or solvent failure->re_evaluate

Caption: Troubleshooting workflow for a sluggish cross-coupling reaction.

Causality Explained:

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state. This is often the primary cause of failed reactions, especially at higher temperatures where oxidative damage is accelerated.[7]

  • Reagent Quality: Water and other impurities can hydrolyze reagents or poison the catalyst. Anhydrous solvents and high-purity bases are essential.[7]

  • Systematic Temperature Increase: If all other factors are optimal, increase the temperature in small increments (e.g., 10°C). Monitor the reaction closely after each increase. A common mistake is to immediately set the reaction to a very high temperature, which can bypass the optimal window entirely and lead directly to decomposition.

Q5: What is a reliable starting temperature range for a Suzuki-Miyaura coupling using this compound, and what temperature-related side reactions should I watch for?

A5: The Suzuki-Miyaura reaction is highly effective for forming C-C bonds with this substrate. The reactivity of the C-I bond allows for milder conditions compared to analogous bromides or chlorides.

A general, robust starting point for Suzuki couplings with iodoanilines is 80-100°C .[8][9] Many reactions proceed efficiently within this range. While temperatures up to 120°C can be used, they increase the risk of side reactions.[10]

Temperature-Related Side Reactions:

  • Proto-deboronation: At higher temperatures, the arylboronic acid can react with trace water or base to be replaced by a hydrogen atom, effectively consuming your coupling partner without forming the desired product.

  • Homo-coupling: The arylboronic acid can couple with itself to form a biaryl byproduct (B-B), a reaction often promoted by higher temperatures and the presence of oxygen.

  • Substrate Decomposition: As discussed, exceeding ~120°C for prolonged periods can lead to the degradation of the this compound itself.

ComponentRecommended Starting ConditionNotes
Temperature 80–100°CGood balance of reaction rate and stability.[8][9]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc. (2-5 mol%)Choice is substrate-dependent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)An aqueous solution of the base is often used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassed solvents are critical for reproducibility.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a validated starting point for your experiments.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[8][9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8][9]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[8]

  • Heating: Place the flask in a pre-heated oil bath set to 90°C . Ensure the internal reaction temperature is monitored, not just the bath temperature. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Reactions are typically complete within 4-12 hours.[8]

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[8]

Q6: My Buchwald-Hartwig amination with this compound is giving poor results. How does temperature play a role, especially with different amine coupling partners?

A6: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Temperature control is critical and often interdependent with the choice of base and ligand.

General Temperature Range: For conventional heating, a range of 90-110°C is typical for coupling aryl iodides.[11][12] Sterically hindered amines or less nucleophilic anilines may require temperatures at the higher end of this range.

Key Temperature-Dependent Factors:

  • Catalyst Activity and Lifetime: The active Pd(0) species is generated and consumed throughout the catalytic cycle. High temperatures can accelerate not only the desired reductive elimination step but also catalyst decomposition pathways, leading to the formation of inactive palladium black.

  • Base Strength and Solubility: The effectiveness of bases like NaOtBu or K₃PO₄ can be temperature-dependent due to changes in solubility and reaction rates.

  • Amine Basicity: Less basic amines (e.g., anilines, carbazoles) often require more forcing conditions (higher temperature) to achieve efficient coupling compared to more basic alkylamines.

ComponentRecommended Starting ConditionNotes
Temperature 90–110°C (Conventional)[11]Start at 100°C and optimize as needed.
Temperature (Microwave) 130–150°C (Short duration)[11]Use with caution; risk of localized overheating.
Catalyst/Ligand Pd₂(dba)₃ / XPhos, RuPhos, etc.Ligand choice is critical for success and can influence optimal temperature.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is common but very strong; K₃PO₄ is a milder alternative.
Solvent Toluene, 1,4-DioxaneMust be rigorously anhydrous and degassed.
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: In a glove box or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 7 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.[11]

  • Reagent Addition: Add the this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the tube and place it in a pre-heated oil bath at 100°C . Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 12-24 hours under conventional heating.[11]

  • Workup: After cooling to room temperature, carefully quench the reaction by pouring it over a stirred solution of saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate for purification.

Caption: Key steps in the Buchwald-Hartwig amination workflow.

References

Technical Support Center: Base Selection for Cross-Coupling Reactions with 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical choice of a base for cross-coupling reactions involving 2-Iodo-4-methoxyphenylamine. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, offering specific advice for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions with this compound.

General Base Selection

Q1: What is the primary role of the base in palladium-catalyzed cross-coupling reactions?

A1: The base plays a crucial, multifaceted role in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[1][2][3] Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which facilitates the key transmetalation step.[1][4][5]

  • Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HX) generated during the catalytic cycle, preventing catalyst deactivation and maintaining a favorable reaction environment.[5]

  • Facilitating Reductive Elimination: In some cases, the nature of the base can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.[2]

  • Deprotonation of the Nucleophile: In Buchwald-Hartwig aminations and Sonogashira couplings, the base is responsible for deprotonating the amine or terminal alkyne, respectively, to generate the active nucleophile for the coupling reaction.[5][6]

Q2: How do I choose between an inorganic and an organic base for my reaction with this compound?

A2: The choice between an inorganic and an organic base depends on several factors, including the specific cross-coupling reaction, the solvent system, and the presence of base-sensitive functional groups on your substrates.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura reactions and are often favored for their effectiveness and affordability.[1][7][8] They are particularly useful when working with substrates that are sensitive to stronger, more nucleophilic bases. However, their solubility in organic solvents can be limited, sometimes necessitating the use of a biphasic solvent system (e.g., toluene/water) or a phase-transfer catalyst.[1][9]

  • Organic Bases (e.g., Et₃N, DIPEA, DBU): Organic bases are often used in Heck and Sonogashira reactions.[10][11][12] They are generally soluble in organic solvents, leading to homogeneous reaction mixtures. However, they can sometimes be less effective than inorganic bases in Suzuki couplings.[7] Some organic bases can also act as ligands, potentially influencing the catalytic activity.[10]

Q3: My reaction with this compound is sluggish or failing. Could the base be the issue?

A3: Yes, an inappropriate base is a common reason for poor reaction performance. Here are some troubleshooting steps:

  • Check Base Strength: The pKa of the base is a critical parameter. For reactions requiring deprotonation of a weakly acidic proton (e.g., some amines in Buchwald-Hartwig amination), a strong base like sodium tert-butoxide (NaOtBu) may be necessary.[9][13] Conversely, a base that is too strong can lead to side reactions.[14]

  • Ensure Reagent Purity: The quality of the base is important. Inorganic bases can be hygroscopic, and old or impure bases can inhibit the catalyst. It is recommended to use freshly purchased or properly stored bases.[14]

  • Improve Solubility: If you are using an inorganic base, poor solubility could be limiting the reaction rate.[9] Consider switching to a more polar solvent, adding a co-solvent like water, or using a phase-transfer catalyst.

  • Screen Different Bases: There is no "one-size-fits-all" base. Screening a panel of bases with varying properties is often the most effective way to optimize your reaction.[15][16]

Suzuki-Miyaura Coupling

Q4: What are the recommended starting bases for a Suzuki-Miyaura coupling with this compound?

A4: For Suzuki-Miyaura couplings, a good starting point is to screen common inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and are good first choices to try.[1][7] Cesium carbonate (Cs₂CO₃) is also a popular and often more effective, albeit more expensive, option, especially for challenging couplings, due to its higher solubility in organic solvents.[1][7]

Q5: I am observing significant dehalogenation (protodeiodination) of my this compound. Can the base be the cause?

A5: While dehalogenation can have multiple causes, the choice of base can play a role. Using a base that is too strong or reaction conditions that are too harsh (e.g., high temperatures for extended periods) can promote this side reaction. If you are observing significant dehalogenation, consider switching to a weaker base (e.g., from K₃PO₄ to K₂CO₃ or even NaHCO₃) or lowering the reaction temperature.[17]

Buchwald-Hartwig Amination

Q6: I am trying to couple this compound with a primary amine using Buchwald-Hartwig amination and the reaction is not working. What base should I be using?

A6: For the Buchwald-Hartwig amination of aryl iodides with primary amines, a strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[9][13] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective.[9] If your substrate is sensitive to these strong bases, you might consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although they may lead to lower reaction rates.[9]

Q7: Can I use an organic base for the Buchwald-Hartwig amination of this compound?

A7: While strong inorganic bases are more common, organic bases like DBU have been used in some Buchwald-Hartwig aminations.[10] The use of soluble organic bases can be advantageous in creating homogeneous reaction conditions. However, the effectiveness of organic bases can be highly substrate-dependent, and they may not be as generally applicable as NaOtBu for this transformation.[10]

Data & Protocols

Table 1: Comparison of Common Bases for Cross-Coupling Reactions
BasepKa of Conjugate AcidCommon ApplicationsNotes
Inorganic Bases
Sodium Carbonate (Na₂CO₃)10.3Suzuki-MiyauraA mild and cost-effective choice.[1][8]
Potassium Carbonate (K₂CO₃)10.3Suzuki-Miyaura, HeckA very common and reliable base.[7][11]
Cesium Carbonate (Cs₂CO₃)10.3Suzuki-Miyaura, Buchwald-HartwigMore soluble in organic solvents, often gives higher yields.[1][9]
Potassium Phosphate (K₃PO₄)12.3Suzuki-Miyaura, Buchwald-HartwigA stronger inorganic base, often effective when carbonates fail.[1][9]
Sodium tert-butoxide (NaOtBu)~19Buchwald-HartwigA very strong, non-nucleophilic base.[9][13]
Organic Bases
Triethylamine (Et₃N)10.8Heck, SonogashiraA common and inexpensive organic base.[11][12]
Diisopropylethylamine (DIPEA)11.0Heck, SonogashiraA non-nucleophilic organic base.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Heck, Buchwald-HartwigA strong, non-nucleophilic organic base.[7][10]

pKa values are approximate and can vary with solvent and temperature.[18][19][20]

Experimental Protocol: General Procedure for Base Screening in a Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of oven-dried reaction vials, add this compound, the arylboronic acid, and the palladium catalyst under an inert atmosphere.

  • To each vial, add a different base from your screening panel.

  • Add the degassed solvent to each vial via syringe.

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yields (e.g., by ¹H NMR with an internal standard) to determine the optimal base.

Visualizations

Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Role of Base (e.g., OH⁻) Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-I Ar-Pd(II)L_n-I Ar-Pd(II)L_n-OR' Ar-Pd(II)L_n-OR' Ar-Pd(II)L_n-I->Ar-Pd(II)L_n-OR' Ligand Exchange Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-OR'->Ar-Pd(II)L_n-Ar' Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)L_n-I Oxidative Addition R-B(OH)₂ R-B(OH)₂ R-B(OH)₃⁻ R-B(OH)₃⁻ R-B(OH)₂->R-B(OH)₃⁻ Activation R-B(OH)₃⁻->Ar-Pd(II)L_n-OR' Transmetalation Partner

Caption: The base activates the boronic acid for transmetalation.

Diagram 2: Decision Workflow for Base Selection

Base_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N heck Heck / Sonogashira reaction_type->heck C-C (alkene/alkyne) suzuki_base Screen Inorganic Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ suzuki->suzuki_base buchwald_base Use Strong Base: NaOtBu buchwald->buchwald_base heck_base Screen Organic Bases: Et₃N, DBU heck->heck_base optimize Optimize & Troubleshoot suzuki_base->optimize buchwald_base->optimize heck_base->optimize

Caption: A simplified guide to initial base selection.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Development, Validation, and Alternative Techniques

Executive Summary

2-Iodo-4-methoxyphenylamine is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity a critical determinant of final drug product safety and efficacy.[1][2] This guide provides an in-depth, experience-driven framework for the purity analysis of this compound, focusing on the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind critical methodological choices, from column and mobile phase selection to the execution of forced degradation studies, ensuring the method is not only accurate but self-validating. Furthermore, this guide offers an objective comparison with alternative analytical techniques such as Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC), providing researchers and drug development professionals with the data needed to select the most appropriate method for their specific needs.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. This compound (CAS: 191348-14-8), a substituted aniline derivative, serves as a crucial building block in complex syntheses.[1][3] Impurities, whether they originate from the synthesis process, degradation, or storage, can have a profound impact on the safety, efficacy, and stability of the final drug product.[4] Therefore, a precise, accurate, and reliable analytical method for purity determination is not merely a quality control requirement but a foundational element of drug development.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility in separating complex mixtures. This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar compounds like this compound.

The Primary Analytical Technique: A Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and quantify any significant degradation products.[5][6] This requires subjecting the compound to forced degradation conditions to ensure the method's specificity.

Rationale for Experimental Choices (The "Why")

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.[7]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the workhorse of reversed-phase chromatography. Its non-polar nature provides excellent retention and separation for aromatic compounds like this compound and its potential impurities, which may vary in polarity.

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. A gradient is superior to an isocratic method for impurity profiling as it can effectively elute a wide range of compounds, from polar to non-polar, within a single run.[8] Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is used to control the pH, which is critical for maintaining the consistent ionization state of the amine functional group, thereby ensuring reproducible retention times and peak shapes.

  • Detection: A Photodiode Array (PDA) or UV detector is ideal. Substituted anilines typically exhibit strong UV absorbance. Scanning from 200-400 nm allows for the selection of an optimal wavelength (e.g., 254 nm) for sensitive detection of the main component and its impurities. A PDA detector offers the added advantage of assessing peak purity by comparing spectra across a single peak.[9]

Detailed Experimental Protocol: HPLC Method

This protocol outlines a validated method for determining the purity of this compound and separating it from potential related substances.

ParameterSpecification
Instrument HPLC System with Gradient Pump and UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-5 min: 20% B; 5-35 min: 20% to 80% B; 35-40 min: 80% B; 40-41 min: 80% to 20% B; 41-50 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Sample Concentration Approx. 1.0 mg/mL
Method Validation: A Self-Validating System

Method validation is performed according to International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[10]

  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11] To prove this, forced degradation studies are essential.[12] The sample is subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Aromatic amines are particularly susceptible to oxidation.[13]

    • Thermal Degradation: Solid sample heated at 105°C for 48 hours.[6]

    • Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. The chromatograms of stressed samples are analyzed to ensure that degradation product peaks are well-resolved from the main this compound peak.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Inject Stressed Sample Base Base Hydrolysis (0.1M NaOH, 80°C) Base->HPLC Inject Stressed Sample Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Inject Stressed Sample Thermal Thermal (105°C, Solid) Thermal->HPLC Inject Stressed Sample Photo Photolytic (ICH Q1B) Photo->HPLC Inject Stressed Sample Resolution Assess Peak Purity & Resolution HPLC->Resolution API This compound (Drug Substance) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for Forced Degradation Studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[14] A minimum of five concentrations are prepared, and the correlation coefficient (r²) should be ≥ 0.999.[15]

  • Accuracy (Recovery): The closeness of test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[10] Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. The relative standard deviation (%RSD) of six replicate injections should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), indicating its reliability during normal usage.

Summary of Validation Data (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte retention time. Degradants are resolved.Complies. Resolution > 2.0 for all peaks.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%0.85%
LOQ S/N ratio ≥ 100.05% of target concentration
Robustness System suitability parameters are met under all varied conditions.Complies

Comparative Analysis: Alternative Purity Assessment Methods

While HPLC is the primary choice, other techniques can provide complementary information or may be suitable for specific applications.[16]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[17] For this compound, GC could be particularly useful for identifying and quantifying residual solvents from the synthesis process. However, its application for non-volatile degradation products is limited without derivatization, which can add complexity to the method.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline substances, DSC can determine absolute purity based on the melting point depression principle, as described by the Van't Hoff equation.[4] This technique is fast and requires no reference standards for the impurities. However, it is only effective for eutectic systems and cannot separate or identify individual impurities.[4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that uses smaller particle size columns (<2 µm) and higher pressures than HPLC. This results in significantly faster analysis times and improved resolution, making it a powerful tool for high-throughput screening.[17] While the underlying principles are the same as HPLC, the investment in specialized equipment is higher.

Comparison of Analytical Techniques
FeatureHPLCGas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityMeasures heat flow during thermal transitions
Best For Purity, related substances, stabilityResidual solvents, volatile impuritiesAbsolute purity of highly pure crystalline solids
Selectivity High (separates individual impurities)High (for volatile compounds)Low (provides total impurity value)
Sensitivity High (ppm to ppb levels)Very High (ppb to ppt levels)Moderate (best for purity >98.5%)
Analysis Time 20-60 minutes5-30 minutes15-30 minutes
Limitations Requires soluble, non-volatile samplesRequires thermally stable, volatile samplesDoes not identify impurities; not for amorphous solids

Conclusion

The purity of this compound is paramount to ensuring the quality of the final pharmaceutical products derived from it. The stability-indicating reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable framework for comprehensive purity analysis. Through rigorous validation, including forced degradation studies, this method proves its trustworthiness for routine quality control and stability testing. While techniques like GC and DSC offer valuable, complementary information for specific analyses such as residual solvents or absolute purity confirmation, HPLC remains the unparalleled gold standard for separating, identifying, and quantifying the full spectrum of potential impurities. This guide equips researchers and drug development professionals with the necessary protocols and scientific rationale to implement a scientifically sound purity analysis program.

References

A Comparative Guide to the ¹H NMR Characterization of 2-Iodo-4-methoxyphenylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of the ¹H NMR characterization of 2-iodo-4-methoxyphenylamine and its derivatives. Designed for researchers, scientists, and professionals in drug development, it provides a framework for understanding and predicting the spectral features of these important synthetic intermediates. By moving beyond a simple cataloging of data, we will explore the causal relationships between molecular structure and NMR observables, empowering you to make more informed decisions in your structural elucidation workflows.

The precise assignment of proton resonances in substituted aromatic systems is fundamental to confirming molecular identity and purity. This compound, with its distinct substitution pattern, serves as an excellent model for demonstrating the principles of spectral interpretation. The interplay between electron-donating and electron-withdrawing groups, coupled with steric effects, gives rise to a well-resolved and predictable ¹H NMR spectrum.

The Foundational Spectrum: ¹H NMR of this compound

The structural features of this compound—an amine, a methoxy group, and an iodine atom on a benzene ring—each exert a distinct influence on the chemical environment of the aromatic protons. The electron-donating amine and methoxy groups generally shield the ring protons, shifting them to a lower chemical shift (upfield).[1] Conversely, the electronegative iodine atom has a deshielding effect on nearby protons.

A standard ¹H NMR spectrum of this compound will display signals for the three aromatic protons, the two amine protons, and the three methoxy protons. The aromatic region is of particular interest for structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
H-3~6.9-7.1d~2-3Ortho to the electron-donating -NH₂ group, resulting in shielding. It appears as a doublet due to coupling with H-5.
H-5~6.6-6.8ddJortho ≈ 7-9, Jmeta ≈ 2-3Ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group, leading to significant shielding. It appears as a doublet of doublets due to coupling with H-6 and H-3.
H-6~7.2-7.4d~7-9Ortho to the deshielding iodine atom, causing a downfield shift. It appears as a doublet due to coupling with H-5.
-NH₂~3.5-4.5br s-The chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole effects and exchange with trace amounts of water.
-OCH₃~3.8s-A characteristic singlet for a methoxy group attached to an aromatic ring.

Note: These are predicted values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.[2]

The coupling patterns are crucial for unambiguous assignment. The larger ortho coupling constant between H-5 and H-6 is a key diagnostic feature, as is the smaller meta coupling between H-3 and H-5.[3]

Comparative Analysis: The Influence of Derivatization on ¹H NMR Spectra

The true utility of NMR spectroscopy in synthetic chemistry is its sensitivity to changes in molecular structure. By comparing the spectra of a parent compound and its derivatives, we can confirm that a desired transformation has occurred.

Case Study 1: N-Acetylation to Yield N-(2-Iodo-4-methoxyphenyl)acetamide

The conversion of the amine in this compound to an acetamide is a common synthetic step. This modification replaces an electron-donating group (-NH₂) with an electron-withdrawing amide group, leading to predictable changes in the ¹H NMR spectrum.

Workflow for N-Acetylation and NMR Analysis

Caption: A typical workflow for the synthesis and subsequent ¹H NMR analysis of an N-acetylated derivative.

Table 2: Comparative ¹H NMR Data: this compound vs. N-(2-Iodo-4-methoxyphenyl)acetamide

ProtonThis compound (δ, ppm)N-(2-Iodo-4-methoxyphenyl)acetamide (δ, ppm)Δδ (ppm)Rationale for the Shift
H-3~6.9-7.1~7.8-8.0~+0.9Significant deshielding due to the electron-withdrawing nature of the adjacent amide group.
H-5~6.6-6.8~6.7-6.9~+0.1A smaller deshielding effect as it is further from the site of modification.
H-6~7.2-7.4~7.5-7.7~+0.3Moderate deshielding due to the overall decrease in electron density of the aromatic ring.
-NH₂/-NH~3.5-4.5 (br s)~8.0-8.5 (br s)~+4.0The amide proton is significantly deshielded and appears as a broad singlet.
-OCH₃~3.8 (s)~3.8 (s)~0Minimal change in chemical shift due to its distance from the amide group.
-COCH₃-~2.2 (s)-A new singlet appears in the aliphatic region, characteristic of the acetyl methyl group.

The most significant change is the downfield shift of H-3, which is ortho to the newly formed amide. This is a direct result of the anisotropic and electron-withdrawing effects of the carbonyl group.

Case Study 2: Hypothetical Suzuki Coupling to form 2-Phenyl-4-methoxyphenylamine

A Suzuki coupling reaction would replace the iodine atom with a phenyl group. This modification would introduce a second aromatic system, leading to a more complex ¹H NMR spectrum.

Logical Flow for Predicting Spectral Changes upon Suzuki Coupling

G Start This compound Spectrum Modification Replace Iodine with Phenyl Group Start->Modification H6_Effect H-6 experiences less deshielding Modification->H6_Effect New_Signals Appearance of new signals for the second phenyl ring Modification->New_Signals Predicted_H6_Shift H-6 shifts upfield H6_Effect->Predicted_H6_Shift Predicted_New_Signals Multiplets in the aromatic region (~7.2-7.6 ppm) New_Signals->Predicted_New_Signals

Caption: A logical diagram illustrating the predicted changes in the ¹H NMR spectrum after a Suzuki coupling reaction.

The proton at position 6, now ortho to a phenyl group instead of iodine, would likely experience a significant upfield shift. Additionally, new signals corresponding to the protons of the newly introduced phenyl ring would appear in the aromatic region.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation for Small Organic Molecules

  • Sample Weighing: Accurately weigh 5-10 mg of the purified analyte.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample and does not have signals that overlap with analyte resonances.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain a reference standard like tetramethylsilane (TMS).

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will handle the final shimming and locking onto the deuterium signal of the solvent.

Self-Validation and Trustworthiness: This protocol is a standard and widely accepted method for preparing high-quality NMR samples.[5][6] Consistent use of high-purity deuterated solvents and accurate sample weighing ensures the reproducibility and reliability of the obtained spectra.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint of its molecular structure. By understanding the influence of each substituent on the chemical shifts and coupling constants of the aromatic protons, we can confidently assign the spectrum. Furthermore, this foundational knowledge allows for the accurate prediction and interpretation of the spectra of its derivatives. The comparative analysis of the N-acetylated product demonstrates how ¹H NMR spectroscopy serves as a powerful tool for monitoring chemical transformations and confirming the structures of new compounds. This guide provides the necessary framework for applying these principles to your own research, enhancing the accuracy and efficiency of your structural elucidation efforts.

References

Comparing reactivity of "2-Iodo-4-methoxyphenylamine" vs 2-bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Comparison: 2-Iodo-4-methoxyphenylamine vs. 2-Bromo-4-methoxyaniline for Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For scientists engaged in the synthesis of complex molecules, particularly in the realm of heterocyclic chemistry and cross-coupling reactions, the selection of the appropriate aryl halide is a decision of paramount importance. This guide provides a comprehensive comparison of the reactivity of two commonly employed building blocks: this compound and 2-bromo-4-methoxyaniline. By delving into the fundamental principles of their chemical behavior and presenting supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The difference in reactivity between this compound and 2-bromo-4-methoxyaniline is primarily governed by the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This fundamental disparity has profound implications for their participation in a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

The weaker C-I bond, with a bond dissociation energy of approximately 272 kJ/mol, facilitates a more facile oxidative addition step in catalytic cycles, which is often the rate-determining step. In contrast, the stronger C-Br bond, with a bond dissociation energy of around 336 kJ/mol, necessitates more forcing reaction conditions, such as higher temperatures, more reactive catalysts, or longer reaction times, to achieve comparable conversion rates.

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions. This section will explore the expected differences in performance between this compound and 2-bromo-4-methoxyaniline in three of the most widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthetic chemistry. When comparing our two substrates, this compound is expected to exhibit significantly higher reactivity.

FeatureThis compound2-Bromo-4-methoxyaniline
Catalyst Loading Typically lower (e.g., 0.5-2 mol%)Generally higher (e.g., 2-5 mol%)
Reaction Temperature Often proceeds at room temperature or with mild heatingUsually requires elevated temperatures (e.g., 80-110 °C)
Reaction Time Generally shorter reaction timesLonger reaction times are often necessary for complete conversion
Ligand Choice A wide range of phosphine ligands are effectiveOften requires more electron-rich and sterically hindered ligands

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general framework for a Suzuki-Miyaura coupling reaction. It is important to note that optimization of reaction conditions is often necessary for specific substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OR)2 Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L2) Transmetalation Complex Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (this compound or 2-bromo-4-methoxyaniline)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (and ligand, if necessary) under a positive pressure of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. This compound is anticipated to undergo this transformation more readily than its bromo counterpart.

FeatureThis compound2-Bromo-4-methoxyaniline
Catalyst System A broader range of palladium catalysts and ligands are effectiveOften requires specialized, highly active Buchwald or Hartwig ligands
Base Strength Can often be achieved with weaker bases (e.g., K3PO4)Frequently necessitates strong bases (e.g., NaOtBu, LHMDS)
Reaction Temperature Generally lower temperatures are sufficientHigher temperatures are typically required
Functional Group Tolerance The milder conditions can lead to better tolerance of sensitive functional groupsThe more forcing conditions may be incompatible with certain functional groups

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2_L2 Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: A Comparative Overview

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another indispensable reaction in organic synthesis. The trend of higher reactivity for the iodo-substituted compound continues in this transformation.

FeatureThis compound2-Bromo-4-methoxyaniline
Copper Co-catalyst The reaction can often proceed efficiently without a copper co-catalystA copper(I) co-catalyst is typically required for efficient reaction
Reaction Conditions Milder conditions, often at room temperatureGenerally requires heating
Side Reactions Less prone to the formation of alkyne homocoupling (Glaser coupling) byproductsMore susceptible to Glaser coupling, especially in the presence of copper

Conclusion and Recommendations

For drug development professionals, the choice between these two reagents has significant practical implications:

  • For rapid lead optimization and library synthesis , the higher reactivity of this compound allows for more reliable and faster reaction outcomes under a broader range of conditions.

  • In complex, multi-step syntheses , the milder conditions required for the iodo-compound can improve overall yields by enhancing functional group tolerance and minimizing side reactions.

  • From a process chemistry perspective , while the initial cost of this compound may be higher, the potential for lower catalyst loading, reduced energy consumption (lower temperatures), and higher throughput can lead to a more cost-effective process in the long run.

While 2-bromo-4-methoxyaniline remains a viable and useful building block, particularly when cost is a primary driver for early-stage, small-scale synthesis, a transition to this compound is often a strategic and scientifically sound decision for programs advancing toward clinical development.

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Iodo-4-methoxyphenylamine and its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Modern Synthesis

2-Iodo-4-methoxyphenylamine serves as a critical building block in contemporary organic synthesis, particularly in the construction of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds that form the backbone of countless pharmaceutical agents and functional materials.[1] Its utility in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira reaction allows for the efficient assembly of complex molecular architectures.[2][3][4][5] However, the success of these synthetic endeavors hinges on the ability to accurately monitor reaction progress, confirm product identity, and profile impurity landscapes.

Mass spectrometry (MS) stands as the quintessential analytical technique to meet these challenges, offering unparalleled sensitivity and structural information.[6] This guide provides a comparative analysis of mass spectrometry workflows for the characterization of this compound and its diverse reaction products. We will delve into the causality behind methodological choices, compare the performance of different analytical platforms, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to generate high-quality, reliable data.

Chapter 1: Choosing the Right Tool—A Comparative Analysis of Ionization Techniques

The first and most critical decision in any MS analysis is the choice of ionization method, as this dictates which molecules can be observed and what kind of information can be obtained.[7] The physicochemical properties of the starting material, this compound (MW: 249.05 g/mol , Formula: C₇H₈INO[1][8]), and its potential products—which often have higher molecular weights and varying polarities—are the primary drivers of this choice.

Electron Ionization (EI): The Classic Approach for Structural Detail

EI is a high-energy, "hard" ionization technique that bombards gaseous molecules with a beam of electrons.[9][10] This process not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.[11][12][13]

  • Causality: EI is best suited for volatile and thermally stable compounds, making it an excellent choice for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the this compound starting material. The resulting fragmentation pattern is a rich fingerprint that can be used for unambiguous library matching and structural confirmation.[14] However, the high energy often leads to a weak or absent molecular ion peak, which can be a drawback when the primary goal is simply to confirm molecular weight.

Electrospray Ionization (ESI): The Workhorse for Modern Synthesis

ESI is a "soft" ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[10][14] It imparts minimal excess energy, resulting in little to no fragmentation.

  • Causality: Cross-coupling products are typically larger, more polar, and less volatile than their precursors, making them ideal candidates for Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.[6] ESI excels at producing intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information for reaction products.[15] For molecules like the amine-containing products of a Buchwald-Hartwig reaction, the basic nitrogen is readily protonated in the positive ion mode, leading to excellent sensitivity.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another soft ionization technique often coupled with LC-MS. It uses a corona discharge to ionize a heated spray of the sample and solvent, creating ions through gas-phase reactions.[16]

  • Causality: APCI is particularly effective for analyzing medium- to low-polarity compounds that are thermally stable but may not ionize well by ESI.[10] For example, a Suzuki coupling product that results in a nonpolar biaryl system might yield a stronger signal with APCI than ESI. It serves as a complementary technique to ESI, expanding the range of reaction products that can be analyzed by LC-MS.

Table 1: Comparison of Key Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron beam bombards gas-phase molecules.High voltage applied to a liquid stream creates charged droplets.Corona discharge ionizes a vaporized solvent/analyte spray.
Ionization Type HardSoftSoft
Typical Ions M⁺•, extensive fragment ions[M+H]⁺, [M-H]⁻, [M+Na]⁺[M+H]⁺, [M-H]⁻
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Best For... Volatile, thermally stable, nonpolar to medium-polarity compounds (e.g., the starting material).Non-volatile, polar, and large molecules (e.g., most cross-coupling products).Non-volatile, thermally stable, low to medium-polarity molecules.
Pros Provides rich structural data via fragmentation; extensive libraries exist.Excellent for molecular weight determination; high sensitivity for polar compounds.Analyzes a broad range of polarities; tolerant of higher flow rates.
Cons Molecular ion may be weak or absent; analyte must be volatile.Can be sensitive to salts and buffers; may not work well for nonpolar compounds.Analyte must be thermally stable; less effective for very large or labile molecules.

Chapter 2: Platform Selection: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is dictated by the analyte's properties. For a typical reaction mixture from a cross-coupling of this compound, a comprehensive analysis often requires both, or more commonly, relies on the versatility of LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and thermally stable compounds.[17] It provides excellent chromatographic separation and, when coupled with an EI source, delivers highly detailed mass spectra for structural elucidation.

  • Application: Ideal for confirming the purity of the this compound starting material and for monitoring its consumption during a reaction. It can also detect volatile byproducts or impurities.

  • Limitation: Most cross-coupling products (e.g., biaryls from Suzuki coupling or diarylamines from Buchwald-Hartwig amination) are not sufficiently volatile or thermally stable to pass through a GC column without derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the more versatile and powerful platform for analyzing the complex mixtures generated in synthetic chemistry.[6][18] It separates compounds based on their interactions with a stationary phase in a column, accommodating a vast range of polarities, and is directly compatible with soft ionization sources like ESI and APCI.

  • Application: This is the primary tool for monitoring the formation of the desired product, identifying intermediates, and characterizing both polar and nonpolar byproducts in a single run.[19] High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, coupled with LC provide highly accurate mass measurements, enabling confident molecular formula assignments.[20]

Chapter 3: Predicted Fragmentation Patterns

Understanding fragmentation is key to structural confirmation.[21] While ESI and APCI are soft techniques, in-source fragmentation can be induced, and tandem MS (MS/MS) experiments can be performed to generate fragments deliberately for structural analysis.[13]

This compound (Parent Compound)

  • Molecular Ion (EI): m/z 249

  • Key Fragments:

    • m/z 122: Loss of an iodine radical (I•), a very common fragmentation for iodoaromatics. This results in a [C₇H₈NO]⁺ fragment.

    • m/z 107: Subsequent loss of a methyl radical (•CH₃) from the methoxy group.

    • m/z 94: Loss of a CO molecule from the methoxy-bearing ring.

Example Product: N-phenyl-4-methoxyaniline (from Buchwald-Hartwig Reaction)

  • Protonated Molecule (ESI): [M+H]⁺ at m/z 200

  • Key MS/MS Fragments:

    • Fragmentation will likely occur around the newly formed C-N bond and the methoxy group.

    • Loss of a methyl radical (•CH₃) to give a fragment at m/z 185.

    • Cleavage of the C-N bond can lead to fragments corresponding to the aniline or phenyl moieties.

Chapter 4: Experimental Protocols

These protocols are designed to be self-validating, providing robust starting points for analysis.

Protocol 1: Sample Preparation for MS Analysis

Rationale: Proper sample preparation is crucial to avoid instrument contamination and ensure reliable ionization.[22] The goal is to create a dilute, salt-free, and particle-free solution.[23]

  • Initial Dilution: Take a small aliquot (~1-5 µL) of the crude reaction mixture.

  • Solvent Selection: Dissolve the aliquot in 1 mL of a high-purity solvent compatible with the chromatographic method (e.g., acetonitrile or methanol for reversed-phase LC). The final concentration should be in the range of 1-10 µg/mL.[22][23]

  • Salt Removal: Reaction mixtures often contain inorganic salts (e.g., from the base) which are detrimental to ESI.[23] While the high dilution often mitigates this, if salt concentration is high, a simple liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter (choose a filter material compatible with your solvent) to remove any particulate matter that could clog the LC or MS system.

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.

  • Blank Injections: Always run a blank sample (pure solvent) before and after your sample set to check for carryover and system contamination.[23]

Protocol 2: LC-MS Analysis of a Buchwald-Hartwig Reaction Mixture

Rationale: This method uses reversed-phase chromatography, which is excellent for separating compounds of varying polarity, coupled with ESI-MS for sensitive detection of the polar product.

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is added to promote protonation of the analytes, enhancing ionization efficiency in positive-mode ESI.[22]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp linearly from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Settings (Positive ESI Mode):

    • Ion Source: ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Data Acquisition: Full scan mode. If structural confirmation is needed, run a separate injection in data-dependent MS/MS mode to acquire fragmentation data for the most intense peaks.

Chapter 5: Visualizing the Workflow

A logical workflow is essential for selecting and executing the correct analytical strategy.

MassSpec_Workflow cluster_start Analysis Goal cluster_properties Analyte Properties cluster_platforms Platform Selection cluster_ionization Ionization Mode (for LC-MS) cluster_end Data Output Start Characterize Reaction Mixture Prop Assess Volatility, Polarity, & Thermal Stability Start->Prop GCMS GC-MS Analysis (e.g., Starting Material Purity) Prop->GCMS  Volatile &  Thermally Stable LCMS LC-MS Analysis (e.g., Products & Byproducts) Prop->LCMS Non-Volatile or Thermally Labile   Data Obtain Molecular Weight & Structural Data GCMS->Data ESI ESI (Polar Analytes) LCMS->ESI Polar APCI APCI (Less Polar Analytes) LCMS->APCI Less Polar ESI->Data APCI->Data

Caption: Decision workflow for selecting the appropriate MS technique.

LCMS_Protocol_Flow Sample 1. Crude Reaction Mixture Aliquot Dilute 2. Dilute in ACN or MeOH Sample->Dilute Filter 3. Syringe Filter (0.2 µm) Dilute->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial Inject 5. Inject into LC-MS System Vial->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Ionize 7. Ionization (ESI Source) Separate->Ionize Analyze 8. Mass Analysis (HRMS) Ionize->Analyze Detect 9. Data Acquisition & Processing Analyze->Detect

Caption: Step-by-step workflow for LC-MS sample preparation and analysis.

Conclusion

The mass spectrometric analysis of this compound and its reaction products is not a one-size-fits-all endeavor. A thoughtful, property-driven approach to method selection is paramount. While GC-MS is a reliable tool for characterizing the volatile starting material, the versatility of LC-MS, particularly when coupled with ESI and a high-resolution analyzer, is indispensable for navigating the complexity of cross-coupling reaction mixtures. By understanding the causality behind ionization techniques and implementing robust analytical protocols, researchers can confidently accelerate their discovery and development workflows, transforming synthetic possibilities into tangible results.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Couplings of 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-4-methoxyphenylamine in Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic building blocks is paramount. This compound stands out as a particularly valuable scaffold. The electron-donating methoxy group and the nucleophilic amino group, ortho to the iodine, present unique electronic and steric challenges in cross-coupling reactions. Overcoming these challenges is key to accessing a diverse array of complex molecules. This guide provides a comparative analysis of palladium catalyst systems for the most common and synthetically useful coupling reactions involving this substrate, offering insights to guide catalyst selection and optimize reaction outcomes.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild conditions and broad functional group tolerance.[1][2] When coupling this compound with various boronic acids, the choice of ligand and base is critical to navigate the steric hindrance and potential for catalyst inhibition by the amine functionality.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Considerations & Insights
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene/H₂O1008~90-98Highly active for sterically hindered and electron-rich substrates.[3][4] The biphenyl-based phosphine ligand, SPhos, provides the necessary bulk and electron-donating character to facilitate both oxidative addition and reductive elimination.[5][6]
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96A robust and versatile catalyst system effective for a wide range of boronic acids.[3][7] The chelating nature of dppf can stabilize the palladium center throughout the catalytic cycle.[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-22~60-80A classic, readily available catalyst.[4] However, it often requires longer reaction times and may give lower yields with challenging substrates like this compound due to the lower electron-donating ability of PPh₃ compared to more modern ligands.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane2512>95The use of a highly electron-rich and sterically demanding alkylphosphine ligand allows for high reactivity, even at room temperature.[4][5] This system is particularly advantageous for substrates prone to degradation at elevated temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon. Repeat this process three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O) via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring and monitor by TLC or LC-MS until completion.[9]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[10]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[1][2]

Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common linkage in pharmaceuticals.[11][12] The reaction of this compound with various amines requires careful selection of the catalyst system to promote the desired coupling and avoid self-coupling or other side reactions.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Considerations & Insights
Pd₂(dba)₃ / RuPhosRuPhosNaOt-BuToluene1004-12>90RuPhos is a highly effective ligand for the coupling of both primary and secondary amines with aryl iodides.[13] Its steric bulk and electron-rich nature facilitate the reductive elimination step.[5]
Pd(OAc)₂ / BrettPhosBrettPhosCs₂CO₃t-BuOH80-1006-18>90BrettPhos is particularly well-suited for the coupling of primary amines.[13][14] The use of a weaker base like cesium carbonate can be beneficial for substrates with base-sensitive functional groups.[15]
[Pd(NHC)] complexesIPr or SImesK₂CO₃Dioxane11012-24~85-95N-Heterocyclic carbene (NHC) ligands offer high thermal stability and are effective for challenging couplings.[5] They can be particularly useful for less reactive amine coupling partners.
PdCl₂(dppf)dppfNaOt-BuToluene10012-24~70-85While effective in some cases, dppf is generally less active for C-N coupling compared to the more specialized biarylphosphine ligands.[8][16]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃), the appropriate ligand (e.g., RuPhos), and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound and the coupling amine, followed by the solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature with stirring. Monitor the reaction's progress by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L->Oxidative_Addition Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Coupled Product (Ar-NR2) Reductive_Elimination->Ar-NR2 Base Base (e.g., NaOt-Bu) Base->Amine_Coordination Amine Amine (HNR2) Amine->Amine_Coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[8][14]

Part 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, introducing valuable alkynyl groups into aromatic systems.[17][18] This reaction is typically co-catalyzed by copper(I) salts, which facilitate the transmetalation step.[19]

Comparative Performance of Palladium Catalysts for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Considerations & Insights
PdCl₂(PPh₃)₂CuIEt₃NTHF25-502-6>90The classic and highly reliable Sonogashira catalyst system. It is generally effective for a broad range of aryl iodides and terminal alkynes.[20]
Pd(PPh₃)₄CuIPiperidineDMF254-8>90Similar to the PdCl₂(PPh₃)₂ system, offering good yields at room temperature. The choice of amine base can influence reaction rates and solubility.[21]
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃Dioxane80-1008-16~85-95Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[19] Bulky, electron-rich ligands like XPhos are often necessary to promote the reaction in the absence of a copper co-catalyst.
Heterogeneous Pd/CCuIK₂CO₃DMF8012-24~80-90Heterogeneous catalysts offer the benefit of easy separation and potential for recycling.[21] However, they may require higher temperatures and longer reaction times, and leaching of palladium into the solution can occur.[22]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried reaction vessel, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper(I) co-catalyst (e.g., CuI), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the solvent (e.g., THF), and the amine base (e.g., Et₃N).

  • Reaction: Stir the mixture at the appropriate temperature and monitor its progress.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or an ammonium chloride solution to remove the copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[21]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Coupled Product (Ar-C≡CR) Reductive_Elimination->Ar-C≡CR Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Cu-C≡CR Copper Acetylide (Cu-C≡CR) Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Base Base (e.g., Et3N) Base->Alkyne_Coordination Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Alkyne_Coordination

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Iodo-4-methoxyphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the integrity of a molecule is paramount. Intermediates like 2-Iodo-4-methoxyphenylamine and its derivatives are foundational building blocks for a vast array of pharmacologically active compounds, particularly in the synthesis of complex heterocyclic systems such as benzothiazoles.[1] The precise arrangement of substituents on the phenylamine core dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity. An unverified structure or the presence of unidentified impurities can compromise research outcomes, leading to misinterpreted biological data and significant delays in the development pipeline.[2][3]

This guide provides a comprehensive framework for the robust validation of this compound derivatives. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, presenting a multi-faceted, self-validating workflow. Our objective is to equip you with the analytical strategies required to ensure the absolute structural and purity credentials of your compounds, a non-negotiable standard in pharmaceutical R&D.[4][5]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on the convergence of data from orthogonal methods—each providing a unique piece of the structural puzzle. Spectroscopic methods probe the local chemical environment of atoms, mass spectrometry provides precise mass and elemental composition, and crystallography offers the definitive three-dimensional structure. This integrated approach is the cornerstone of modern chemical characterization.

Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Primary_Validation Primary Structural Validation Purification->Primary_Validation NMR NMR Spectroscopy (¹H, ¹³C) Primary_Validation->NMR Connectivity MS Mass Spectrometry (HRMS) Primary_Validation->MS Molecular Formula FTIR FTIR Spectroscopy Primary_Validation->FTIR Functional Groups Data_Convergence Do all data support the proposed structure? NMR->Data_Convergence MS->Data_Convergence FTIR->Data_Convergence Purity_Analysis Quantitative Purity Analysis Data_Convergence->Purity_Analysis  Yes Definitive_Validation Definitive 3D Structure (If Required) Data_Convergence->Definitive_Validation  No / Ambiguous HPLC HPLC / UPLC Purity_Analysis->HPLC qNMR qNMR Purity_Analysis->qNMR Final_Compound Structurally Validated & Quantified Compound HPLC->Final_Compound qNMR->Final_Compound XRay Single-Crystal X-ray Diffraction Definitive_Validation->XRay XRay->Data_Convergence

Caption: Integrated workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For a this compound derivative, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern on the aromatic ring, which is often the site of potential isomerism during synthesis.

Expertise in Action: Why NMR is First We start with NMR because it directly maps the atomic connectivity. The chemical shifts (δ), spin-spin coupling constants (J), and integration values of the aromatic protons in the ¹H NMR spectrum provide a definitive fingerprint of the substitution pattern. For instance, the protons on the ring of our parent molecule will exhibit a specific splitting pattern and chemical shift range that is distinct from, say, a 3-iodo or a 5-iodo isomer.

Comparative NMR Data (Illustrative)
TechniqueParameterExpected Observation for this compoundRationale
¹H NMR Chemical Shift (δ)3 distinct aromatic signals, 1 methoxy signal, 1 broad amine signal.Confirms the asymmetric substitution on the ring.
IntegrationAromatic protons integrate in a 1:1:1 ratio. Methoxy to 3H. Amine to 2H.Verifies the number of protons in each unique environment.
Coupling (J)Specific ortho, meta, and para coupling constants between aromatic protons.Confirms the relative positions of the substituents.
¹³C NMR No. of Signals7 unique carbon signals.Confirms the molecular symmetry (or lack thereof) and the presence of all carbon atoms.
Chemical Shift (δ)C-I signal is typically shielded (~80-95 ppm). C-O and C-N signals are deshielded (>140 ppm).The large, polarizable iodine atom directly influences the chemical shift of its attached carbon.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent peak does not obscure key analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS. Integrate the ¹H NMR signals and identify the peak multiplicities and coupling constants.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the skeleton, mass spectrometry confirms the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This is a crucial, self-validating step: if the exact mass does not match the proposed structure's calculated mass within a narrow tolerance (typically <5 ppm), the structural assignment is incorrect.

Expertise in Action: The Isotopic Signature of Iodine Iodine is monoisotopic (¹²⁷I), which simplifies the main molecular ion peak. However, its presence is critical in fragmentation analysis. The C-I bond is often labile, and a loss of 127 Da (or 128 for HI) can be a diagnostic fragmentation pathway, providing further evidence for the presence and location of the iodine atom. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a particularly powerful method for selectively identifying organic iodine compounds.[6][7]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization, is typical.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (HRMS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for aniline derivatives, as the amine group is readily protonated.

    • Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to acquire high-resolution mass data.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Extract the accurate mass of the molecular ion ([M+H]⁺). Use the instrument software to calculate the elemental composition and compare it to the theoretical formula (C₇H₈INO for the parent compound). The mass error should be less than 5 ppm.

X-ray Crystallography: The Unambiguous Proof

For novel compounds or in cases of structural ambiguity (e.g., inseparable isomers), single-crystal X-ray diffraction provides the only definitive, three-dimensional structural proof.[8][9] It directly reveals the atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.

Expertise in Action: When to Pursue Crystallography The primary barrier to this technique is the need for a high-quality, single crystal, which can be challenging to grow.[8] This method is typically reserved for key intermediates, final compounds, or when spectroscopic data is inconclusive. A successful crystal structure is the gold standard and provides an irrefutable validation of your molecule's architecture.

Experimental Protocol: Crystal Growth and Analysis
  • Crystal Growth:

    • Method: Slow evaporation is a common and effective technique. Dissolve the highly purified compound in a minimum amount of a suitable solvent (or solvent system) to create a saturated solution.

    • Conditions: Loosely cover the vial and leave it undisturbed in a vibration-free environment. Crystal formation can take days to weeks.

  • Data Collection:

    • A suitable crystal is selected and mounted on the goniometer of a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction patterns are collected.[8]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell and space group.

    • The initial structure is solved and then refined using least-squares methods to generate a final, precise model of the atomic positions.[8]

Complementary and Purity Techniques

A complete characterization file includes confirmation of functional groups and a quantitative assessment of purity.

Comparative Guide to Supporting Techniques
TechniquePrimary PurposeInformation ProvidedSample Requirements
FTIR Spectroscopy Functional Group IdentificationConfirms presence of N-H (amine), C-O (ether), aromatic C=C and C-H bonds.~1 mg solid, non-destructive.
HPLC/UPLC Purity AssessmentQuantifies the main component and detects impurities. Provides a purity percentage (e.g., % area).~0.1 mg/mL solution, destructive.
qNMR Absolute Purity DeterminationProvides an absolute purity value (w/w %) against a certified internal standard.[4]~10-20 mg solid, non-destructive.

Conclusion: A Framework for Trustworthiness

Validating the structure of a this compound derivative is not a linear process but a cycle of hypothesis and verification. The true power of this analytical workflow lies in the convergence of orthogonal data. Your ¹H NMR must be consistent with your ¹³C NMR. The molecular formula derived from HRMS must match the structure elucidated by NMR. The functional groups observed in the FTIR must be present in the final proposed structure.

By adopting this rigorous, multi-technique approach, you establish a self-validating system that ensures every molecule you advance into further research and development is exactly what you believe it to be. This commitment to scientific integrity is the foundation upon which trustworthy and reproducible results are built.

cluster_0 Spectroscopic & Spectrometric Data cluster_1 Definitive & Quantitative Data NMR ¹H & ¹³C NMR Provides C-H framework Confirms substitution pattern Validation Structurally Validated Derivative NMR->Validation MS High-Resolution MS Confirms molecular weight Determines elemental formula MS->Validation FTIR FTIR Confirms functional groups Rapid fingerprint FTIR->Validation XRAY X-Ray Crystallography Unambiguous 3D structure Gold standard XRAY->Validation Definitive Confirmation PURITY HPLC & qNMR Determines % purity Quantifies impurities PURITY->Validation

Caption: Convergence of orthogonal analytical data for structural validation.

References

A Senior Application Scientist's Guide to Reaction Monitoring: GC-MS Methods for 2-Iodo-4-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, the precise monitoring of chemical reactions is not merely a quality control step but a cornerstone of process optimization, yield maximization, and safety assurance. 2-Iodo-4-methoxyphenylamine is a key building block in the synthesis of various high-value molecules. Its reaction progression, however, presents unique analytical challenges due to the compound's inherent polarity and the thermal lability of its carbon-iodine bond. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for monitoring reactions involving this analyte. We will explore a robust, derivatization-based GC-MS protocol, explain the causal science behind our methodological choices, and objectively compare this technique against viable alternatives such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Understanding this compound

The molecular structure of this compound dictates the analytical approach. The primary amine (-NH2) group imparts significant polarity, which can lead to poor chromatographic peak shape (tailing) and undesirable interactions with the GC system.[1] Furthermore, iodo-substituted aromatic compounds can be susceptible to thermal degradation at the high temperatures often employed in a GC inlet, potentially compromising analytical accuracy.[2] Therefore, a successful monitoring method must mitigate these factors to provide reliable data on reaction kinetics, impurity profiling, and final product purity.

The Core Technique: A Validated GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) offers an unparalleled combination of high-resolution separation and definitive mass-based identification, making it a powerful tool for analyzing complex reaction mixtures.[3] To overcome the challenges posed by this compound, our protocol incorporates a critical derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aliquot from Reaction Mixture Extract Liquid-Liquid Extraction (LLE) Sample->Extract Quench & Dilute Deriv Derivatization Extract->Deriv Isolate Analyte Recon Reconstitution Deriv->Recon Prepare for Injection Inject GC Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Data Data Processing Detect->Data

Caption: General workflow for GC-MS analysis of reaction mixtures.

Step-by-Step Experimental Protocol

Objective: To quantify the consumption of this compound and the formation of its product(s) over time.

A. Sample Preparation and Extraction:

  • Quench Reaction: At specified time points, withdraw a 100 µL aliquot from the reaction vessel and immediately quench it in 1 mL of a suitable solvent (e.g., ice-cold ethyl acetate) to halt the reaction.

  • pH Adjustment: Add 1 mL of a basic aqueous solution (e.g., 1.0 M Sodium Hydroxide) to the quenched sample to ensure the analyte is in its free base form.[4]

  • Liquid-Liquid Extraction (LLE): Vortex the mixture for 1 minute. Allow the layers to separate and carefully transfer the upper organic layer (ethyl acetate) to a clean vial. Repeat the extraction on the aqueous layer with an additional 1 mL of ethyl acetate to maximize recovery.[5]

  • Drying and Concentration: Combine the organic extracts and pass them through a small plug of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

B. Derivatization: The Key to Success The primary amine must be chemically modified to reduce its polarity and increase thermal stability. Acylation is a highly effective and common strategy.[1][3] Here, we use Heptafluorobutyric Anhydride (HFBA).

Causality: The non-polar, fluorinated acyl group masks the active hydrogen on the amine, which minimizes interactions with the GC liner and column, leading to sharper, more symmetrical peaks and improved reproducibility.[1]

Derivatization_Reaction reactant1 This compound (Analyte) product N-(2-iodo-4-methoxyphenyl)heptafluorobutanamide (Volatile & Thermally Stable Derivative) reactant1->product Acylation (Heat, 70°C) reactant2 + Heptafluorobutyric Anhydride (HFBA) (Derivatizing Agent)

Caption: Acylation of the analyte to improve GC performance.

  • Reagent Addition: To the dried residue from step A4, add 50 µL of ethyl acetate and 50 µL of HFBA.[3]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[3]

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final derivatized residue in a precise volume (e.g., 200 µL) of ethyl acetate for GC-MS injection.

Recommended GC-MS Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific reaction products and matrix.

Parameter Setting Rationale & Expert Insight
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System Agilent 7000D GC/TQ or equivalentTandem quadrupole (MS/MS) capability allows for highly selective Multiple Reaction Monitoring (MRM) to eliminate matrix interference.[6][7]
Injection Port Splitless Mode, 250 °CSplitless injection maximizes sensitivity for trace-level analysis. The temperature is a balance to ensure volatilization without causing thermal degradation of the C-I bond.[6]
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)This non-polar column is robust and provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minThe initial temperature ensures good peak focusing. The ramp rate is chosen to effectively separate reactants, intermediates, and products.[6]
MS Transfer Line 280 °CPrevents condensation of analytes before they enter the ion source.[8]
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 50-550) & SIM/MRMFull Scan is used during method development to identify all components. For quantitative reaction monitoring, Selected Ion Monitoring (SIM) or MRM is superior, offering significantly higher sensitivity and selectivity by monitoring only characteristic ions of the target analytes.[6]

Comparative Guide: GC-MS vs. Alternative Technologies

While GC-MS is a powerful tool, a comprehensive analysis requires understanding its position relative to other common techniques like HPLC and NMR. The choice of method is dictated by the specific requirements of the analysis, such as the need for speed, structural information, or sensitivity.

Technique_Comparison Analyte Reaction Monitoring GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC NMR NMR Analyte->NMR GCMS_Pros Pros: ✓ High Sensitivity (SIM) ✓ High Selectivity (MS) ✓ Excellent Separation GCMS->GCMS_Pros GCMS_Cons Cons: ✗ Requires Derivatization ✗ Potential Thermal Issues ✗ Volatile Analytes Only GCMS->GCMS_Cons HPLC_Pros Pros: ✓ Non-volatile/Labile OK ✓ Direct Analysis Possible ✓ Broad Applicability HPLC->HPLC_Pros HPLC_Cons Cons: ✗ Lower Resolution vs. GC ✗ MS Detector Needed for ID ✗ Solvent Intensive HPLC->HPLC_Cons NMR_Pros Pros: ✓ Non-destructive ✓ Real-time Monitoring ✓ Rich Structural Data NMR->NMR_Pros NMR_Cons Cons: ✗ Low Sensitivity ✗ High Equipment Cost ✗ Complex Data Analysis NMR->NMR_Cons

Caption: High-level comparison of primary analytical techniques.

Performance Comparison Summary
Feature GC-MS (with Derivatization) HPLC-UV/MS NMR Spectroscopy
Analyte Suitability Excellent for volatile or semi-volatile compounds. Derivatization extends range but adds a step.[9]Excellent for non-volatile and thermally labile compounds.[10]Universal for soluble compounds; provides structural information for all species.[11]
Sensitivity Very High, especially in SIM/MRM mode (pg/L to ng/L levels achievable).[6]Moderate (UV) to High (MS). Dependent on chromophore or ionizability.Low. Generally requires µg to mg quantities in the active volume.[11]
Selectivity/ID Excellent. Mass spectra provide definitive structural confirmation.[10]Good. Retention time is indicative. MS detector is required for definitive ID.[12]Excellent. Provides unambiguous structural elucidation and isomer differentiation.[13]
Sample Preparation More complex due to mandatory derivatization for polar amines.[1]Simpler. Often "dilute and shoot" is possible.Simplest. Sample is dissolved in a deuterated solvent. No separation needed.
Analysis Time Fast. Runtimes are typically 10-30 minutes per sample.[14]Variable. Can be similar to GC but may be longer depending on separation complexity.Very Fast (for a single spectrum). A ¹H NMR spectrum can be acquired in minutes.[15]
Real-time Monitoring Quasi-real-time via rapid autosampler aliquots.Quasi-real-time via rapid autosampler aliquots.True real-time monitoring is possible with a flow-cell setup.[11][16]
Cost & Complexity Moderate initial cost. Widespread availability.Moderate initial cost. Widespread availability.High initial cost. Requires specialized infrastructure and expertise.

Conclusion and Recommendations

For the routine monitoring of reactions involving This compound , a GC-MS method incorporating a well-chosen derivatization step stands as the gold standard for sensitivity and specificity. It is the ideal choice when the primary goal is to accurately quantify the disappearance of starting material and the appearance of products, especially at low concentrations or in complex matrices. The ability to use SIM or MRM modes allows for precise tracking of target compounds, filtering out the noise from reaction byproducts and reagents.

HPLC-MS serves as an excellent orthogonal technique for confirmation and is the preferred method if the reaction products are non-volatile or known to be highly thermally sensitive.[10]

NMR spectroscopy , while less sensitive, is unparalleled for mechanistic studies.[13] Its non-destructive, real-time nature makes it the superior choice during initial process development to identify transient intermediates and gain a deep understanding of the reaction kinetics and pathways without the need for method development and calibration for each species.[11]

Ultimately, a multi-faceted approach provides the most comprehensive process understanding. GC-MS offers robust, quantitative monitoring for process optimization, while HPLC and NMR provide invaluable complementary data for method validation and mechanistic investigation.

References

A Senior Application Scientist's Guide to the Functional Group Tolerance of 2-Iodo-4-methoxyphenylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in complex organic synthesis is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Among the vast arsenal of available reagents, 2-Iodo-4-methoxyphenylamine emerges as a highly versatile and reactive scaffold. Its unique trifunctional nature—a reactive aryl iodide, a nucleophilic primary amine, and an electron-donating methoxy group—presents a compelling combination of handles for molecular elaboration. This guide provides an in-depth, objective assessment of the functional group tolerance of this compound in key synthetic transformations, offering a comparative analysis against viable alternatives and supported by experimental data.

The Strategic Advantage of the Iodide

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is paramount. The reactivity of the carbon-halogen bond directly influences reaction kinetics, catalyst selection, and ultimately, the feasibility of a desired transformation. The established trend for oxidative addition to a palladium(0) center, often the rate-determining step, is I > Br > Cl >> F. This places this compound at a significant advantage, often enabling milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo and chloro counterparts.[1] This enhanced reactivity profile is a key consideration when dealing with sensitive functional groups that may not tolerate the harsher conditions required for less reactive aryl halides.

Navigating Functional Group Compatibility in Key Cross-Coupling Reactions

The true utility of a building block is measured by its compatibility with a diverse array of functional groups. The following sections provide a detailed analysis of the performance of this compound in the most prevalent cross-coupling reactions, highlighting its tolerance and potential limitations.

Suzuki-Miyaura Coupling: A Robust and Forgiving Transformation

The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance, making it a workhorse in modern organic synthesis.[2] When employing this compound, this forgiving nature is readily apparent. The reaction accommodates a wide range of boronic acids and their derivatives, including those bearing both electron-donating and electron-withdrawing groups.

Table 1: Representative Functional Group Tolerance in the Suzuki-Miyaura Coupling of this compound

Coupling Partner Functional GroupToleranceTypical YieldNotes
AldehydeGood>80%Protection of the amine may be beneficial to prevent imine formation.
KetoneExcellent>90%Generally well-tolerated.
EsterExcellent>95%Highly compatible.
NitrileExcellent>90%No interference observed.
NitroGood>75%May require careful optimization of reaction conditions.
AmideExcellent>90%Well-tolerated.
Free Hydroxyl (Phenolic)Moderate to Good60-85%The acidity of the phenol can interfere; use of a stronger base or protection may be necessary.
Heterocycles (e.g., Pyridine, Thiophene)Good to Excellent>85%Generally well-tolerated, though nitrogen-containing heterocycles can sometimes coordinate to the catalyst.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) dissolve Dissolve in Solvent (e.g., Toluene/H₂O) reagents->dissolve Combine heat Heat under Inert Atmosphere (e.g., 80-100 °C) dissolve->heat Stir extract Aqueous Work-up & Extraction heat->extract Cool purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: The Question of the Inherent Amine

The Buchwald-Hartwig amination presents a unique scenario for this compound, as the substrate itself is an amine. This can lead to self-coupling or other side reactions. While the reaction is broadly applicable, its conditions are highly substrate-dependent.[3] For the coupling of this compound with a different amine, protection of the aniline nitrogen is often a prudent strategy to ensure selective C-N bond formation.

Protecting Group Strategies:

Common protecting groups for anilines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are generally compatible with Buchwald-Hartwig conditions. The choice of protecting group should be guided by its stability to the basic reaction conditions and the ease of its subsequent removal.

Table 2: Comparison of Halogenated 4-Methoxyphenylamines in Buchwald-Hartwig Amination

SubstrateRelative ReactivityTypical ConditionsNotes
This compoundHighMilder temperatures, lower catalyst loadingProne to faster oxidative addition.[4]
2-Bromo-4-methoxyphenylamineModerateStandard conditions, slightly higher temperaturesA good balance of reactivity and cost.
2-Chloro-4-methoxyphenylamineLowRequires more active catalysts (e.g., with bulky phosphine ligands) and higher temperaturesLess reactive C-Cl bond.

Logical Relationship: Amine Protection in Buchwald-Hartwig Amination

start Desired Buchwald-Hartwig Coupling of this compound decision Is the coupling partner a primary or secondary amine? start->decision protect Protect the amino group of This compound (e.g., with Boc anhydride) decision->protect Yes proceed Proceed with unprotected This compound decision->proceed No (e.g., coupling with an amide) reaction Perform Buchwald-Hartwig Coupling protect->reaction proceed->reaction deprotect Deprotection Step reaction->deprotect If protected final_product Final Product reaction->final_product If unprotected deprotect->final_product

Caption: Decision-making for amine protection.

Sonogashira Coupling: Accessing Aryl Alkynes with High Fidelity

The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds.[5] this compound is an excellent substrate for this reaction, readily coupling with a variety of terminal alkynes under mild conditions. The reaction generally exhibits good functional group tolerance. A notable advantage is the development of copper-free protocols, which can be beneficial when copper-sensitive functional groups are present.[6]

Table 3: Functional Group Tolerance in the Sonogashira Coupling of this compound

Alkyne Functional GroupToleranceTypical YieldNotes
Silyl (e.g., TMS)Excellent>95%The silyl group can be readily removed post-coupling.
Hydroxyl (propargyl alcohols)Excellent>90%Generally well-tolerated.
Carboxylic AcidModerate50-70%The acidic proton can interfere; protection or use of excess base may be required.
AmineGood>80%Protection may be necessary to avoid side reactions.
Aryl (electron-rich)Excellent>95%Favorable coupling partners.
Aryl (electron-poor)Good>85%May require slightly more forcing conditions.
Heck Reaction: Olefin Functionalization with Predictable Outcomes

The Heck reaction allows for the coupling of aryl halides with alkenes.[7] The high reactivity of the C-I bond in this compound facilitates this transformation, often with high stereoselectivity for the trans product. The reaction is compatible with a range of electron-deficient alkenes, such as acrylates and styrenes.

Table 4: Performance in the Heck Reaction with Various Alkenes

AlkeneExpected ProductTypical YieldNotes
Methyl acrylateMethyl (E)-3-(2-amino-5-methoxyphenyl)acrylate>80%A standard and reliable coupling partner.[5]
Styrene(E)-1-(2-amino-5-methoxyphenyl)-2-phenylethene>75%Good yields are generally obtained.
Acrylonitrile(E)-3-(2-amino-5-methoxyphenyl)acrylonitrile>70%Compatible, though yields may be slightly lower.
Ullmann Condensation: A Classic Approach with Modern Refinements

The copper-catalyzed Ullmann condensation is a classical method for forming C-N and C-O bonds.[8] While traditionally requiring harsh conditions, modern protocols with various ligands have enabled milder reaction temperatures.[9] For this compound, the Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods, particularly for large-scale synthesis. However, functional group tolerance can be more limited compared to its palladium-catalyzed counterparts.

Table 5: Comparison of Ullmann Condensation with Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, etc.)Palladium with phosphine ligands
Typical Temperature 100-200 °C (classic), 80-120 °C (modern)Room temperature to 110 °C
Functional Group Tolerance ModerateExcellent
Substrate Scope Good for electron-deficient aryl halidesVery broad
Cost Generally lower catalyst costHigher catalyst and ligand cost

Alternative Reagents: A Comparative Overview

While this compound is a highly effective substrate, a comprehensive assessment necessitates a comparison with its bromo and chloro analogs.

Table 6: Performance Comparison of Halogenated 4-Methoxyphenylamines

PropertyThis compound2-Bromo-4-methoxyphenylamine2-Chloro-4-methoxyphenylamine
Reactivity HighestModerateLowest
Typical Reaction Conditions Mildest (lower temp, shorter time)ModerateHarshest (higher temp, more active catalyst)
Cost HighestModerateLowest
Best For Syntheses with sensitive functional groups, rapid protocol developmentGeneral purpose, balance of cost and reactivityCost-sensitive, large-scale synthesis where optimization is feasible

Conclusion

This compound stands out as a premier building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its high reactivity, stemming from the labile carbon-iodine bond, allows for a broad range of cross-coupling reactions to be performed under mild conditions, thus preserving sensitive functional groups. While the inherent amino functionality necessitates careful consideration and potential protection in certain C-N bond-forming reactions, the overall functional group tolerance in Suzuki-Miyaura, Sonogashira, and Heck couplings is excellent.

For applications where cost is a primary driver and harsher conditions can be tolerated, the bromo- and chloro-analogs present viable alternatives. However, for rapid, efficient, and functional group-tolerant synthesis, this compound offers a distinct and often decisive advantage. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling (Copper-Free):

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).

  • Add a degassed solvent such as THF or DMF (5 mL) followed by a suitable base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at room temperature to 50 °C until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

References

A Comparative Guide to the Kinetic Performance of 2-Iodo-4-methoxyphenylamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodo-4-methoxyphenylamine

In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical determinant of a reaction's efficiency, yield, and overall success. This compound stands out as a highly valuable building block, particularly in the synthesis of pharmaceuticals and functional materials where the aniline substructure is prevalent. Its utility is fundamentally linked to the presence of a carbon-iodine (C-I) bond, the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. Understanding the kinetics of this substrate is not merely an academic exercise; it is paramount for rational process optimization, catalyst selection, and the efficient scale-up of synthetic routes.

This guide provides an in-depth comparative analysis of the kinetic performance of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will dissect the mechanistic principles that govern its reactivity, present comparative data to benchmark its performance against other aryl halides, and provide robust experimental protocols for researchers seeking to conduct their own kinetic investigations.

Part 1: Foundational Principles of Cross-Coupling Kinetics

At the heart of palladium-catalyzed cross-coupling lies a catalytic cycle that typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS). For many cross-coupling reactions involving aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) center is the RDS.[2]

The energy barrier for this crucial first step is directly influenced by the bond dissociation energy of the carbon-halogen bond. This establishes a clear and predictable reactivity trend.[3]

Aryl Halide Reactivity Hierarchy: C-I > C-OTf > C-Br >> C-Cl [1][4]

The C-I bond, being the weakest, undergoes oxidative addition most rapidly, making iodoarenes like this compound the most reactive substrates in this class.[3] This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromide or chloride counterparts.

G cluster_reactivity Aryl Halide Reactivity in Oxidative Addition cluster_bde Governing Principle: Bond Dissociation Energy (BDE) node_I Ar-I (Iodide) node_Br Ar-Br (Bromide) node_I->node_Br Much Faster bde_I Lowest BDE node_I->bde_I node_Cl Ar-Cl (Chloride) node_Br->node_Cl Faster bde_Cl Highest BDE node_Cl->bde_Cl

Fig. 1: Relationship between aryl halide and oxidative addition rate.
Part 2: Kinetic Profile of this compound

The structure of this compound contains two key features that influence its kinetic profile:

  • The Carbon-Iodine Bond: As established, this ensures a low activation barrier for the rate-determining oxidative addition step.

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and amine (-NH₂) groups are powerful EDGs. While EDGs can sometimes slow the oxidative addition step compared to electron-withdrawing groups, the dominant effect of the highly labile C-I bond ensures the substrate remains exceptionally reactive.[1]

Comparative Kinetic Data

While specific rate constants for this compound are not always published, we can infer its performance from generalized data on analogous aryl iodides. The following table provides a comparative benchmark for the initial reaction rates in Suzuki-Miyaura coupling.

Aryl Halide SubstrateRelative Initial Rate (Ar-I = 1.00)Typical Catalyst SystemTypical Conditions
This compound ~1.00 Pd(PPh₃)₄ / Base80 °C, < 1 h
2-Bromo-4-methoxyphenylamine~0.05Pd(PPh₃)₄ / Base80 °C, several hours
2-Chloro-4-methoxyphenylamine<0.01Advanced Catalysts (e.g., with Buchwald ligands)>100 °C, > 12 h
Note: Data are generalized from multiple studies on substituted aryl halides to serve as a comparative benchmark.[3][5]
Part 3: Comparative Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For a highly activated substrate like this compound, the reaction is expected to be extremely efficient.

  • Mechanism: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][6]

  • Kinetics: For aryl iodides, oxidative addition is typically the fast and irreversible rate-determining step.[2][7] The high reactivity of the C-I bond in this compound allows for the use of simple palladium precursors like Pd(PPh₃)₄ and relatively mild bases and temperatures.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)-I(L)₂ pd0->pd2_oa Oxidative Addition (Rate-Determining Step) pd2_tm Ar-Pd(II)-Ar'(L)₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Product (Ar-R) pd2_tm->product aryl_iodide This compound (Ar-I) aryl_iodide->pd2_oa boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_tm Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_oa Ar-Pd(II)-I(L) pd0->pd2_oa Oxidative Addition (Often RDS with bulky ligands) pd2_amido Ar-Pd(II)-NR₂(L) pd2_oa->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination (Can be RDS) product Product (Ar-NR₂) pd2_amido->product aryl_iodide This compound (Ar-I) aryl_iodide->pd2_oa amine R₂NH + Base amine->pd2_amido Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)-I(L)₂ pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)-C≡CR(L)₂ pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Product (Ar-C≡CR) pd2_tm->product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Deprotonation cu_acetylide->pd2_oa cu_acetylide->cu_i Transmetalation aryl_iodide Ar-I aryl_iodide->pd2_oa alkyne R-C≡CH + Base alkyne->cu_acetylide Workflow setup 1. Reaction Setup - Flame-dried glassware - Add solids (substrate, catalyst, base) - Add internal standard inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent 3. Add Solvents & Reagents - Add degassed solvent - Add liquid coupling partner inert->solvent start 4. Initiate Reaction - Place in preheated bath - Start timer (t=0) solvent->start sample 5. Timed Sampling - Withdraw aliquots at intervals - Quench immediately (e.g., in cold solvent) start->sample analyze 6. Sample Analysis - Dilute and filter samples - Analyze via GC/HPLC sample->analyze process 7. Data Processing - Correlate peak areas to concentration - Plot [Concentration] vs. Time analyze->process

References

Safety Operating Guide

Navigating the Disposal of 2-Iodo-4-methoxyphenylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 2-Iodo-4-methoxyphenylamine are at the forefront of innovation. However, the lifecycle of any chemical extends beyond its use in experimentation; its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 191348-14-8) is an aromatic amine containing iodine, which imparts specific toxicological properties.

According to its Safety Data Sheet (SDS) and aggregated data from the European Chemicals Agency (ECHA), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

The presence of the aromatic amine functional group suggests potential for other health effects, as this class of compounds can have various toxicological profiles.[2][3] Therefore, treating this compound with a high degree of caution is essential.

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationKey Precautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Wear protective gloves and clothing.
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves.
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a stringent PPE protocol is non-negotiable. The causality behind these choices is rooted in preventing the primary routes of exposure: inhalation, dermal contact, and ocular contact.

  • Respiratory Protection: When handling the solid compound or creating solutions, work within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during disposal procedures where direct contact with waste is more likely.[1]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or during spill cleanup, a chemically resistant apron is advisable.[1]

Spill Management: A Calm and Methodical Approach

Accidents happen, but a well-rehearsed spill response plan can mitigate the risks significantly. The following protocols are designed for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Small Spill (Solid) Cleanup Protocol:
  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Gently Cover: Gently cover the spill with a dry absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to avoid creating airborne dust.

  • Sweep and Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Decontaminate: Decontaminate the spill area as detailed in Section 5.

  • Label and Dispose: Seal and label the waste container and dispose of it as hazardous waste.

Small Spill (Liquid Solution) Cleanup Protocol:
  • Alert and Isolate: Alert personnel and secure the area.

  • Don PPE: Wear appropriate PPE.

  • Contain: If the spill is spreading, create a dike around the spill using absorbent materials.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Scoop the saturated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area following the procedures in Section 5.

  • Label and Dispose: Seal, label, and dispose of the waste container as hazardous waste.

Proper Disposal Procedures for this compound Waste

Disposal of this compound must be handled as a special waste stream, managed by a licensed disposal company in accordance with local, state, and federal regulations.[1][4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Waste Classification: A Critical Step

While this compound is not specifically listed by name as a "P" or "U" series hazardous waste by the U.S. Environmental Protection Agency (EPA), it falls under the category of halogenated organic compounds.[5][6][7] Waste containing this compound will likely be classified as hazardous based on its toxic characteristics.

It is the responsibility of the waste generator to make a hazardous waste determination. It is highly recommended to consult with your institution's EHS department for the assignment of the appropriate EPA hazardous waste code(s). The waste may be classified under the "F" list for non-specific sources if it is a spent solvent mixture, or more likely, it will be characterized by its toxicity.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound (e.g., unused product, contaminated consumables, spill cleanup materials) in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Container Selection: Use a chemically resistant, sealable container. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE bottle with a secure screw cap is appropriate.

  • Labeling: The hazardous waste label must be filled out completely and accurately, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The associated hazards (e.g., Toxic)

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup by your institution's hazardous waste management service.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal Prep Identify Waste Stream (Solid, Liquid, Contaminated PPE) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Safety First Container Select Compatible Container (HDPE or Glass) PPE->Container Segregate Waste Label Complete Hazardous Waste Label Container->Label Accurate Identification Storage Store in Satellite Accumulation Area Label->Storage Secure Storage Pickup Arrange for EHS Pickup Storage->Pickup Request Disposal Final Licensed Hazardous Waste Facility Pickup->Final Compliant Transport

Caption: Decision workflow for the proper disposal of this compound waste.

Decontamination of Surfaces and Equipment

Thorough decontamination of surfaces and equipment that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.

Decontamination Protocol:
  • Prepare Cleaning Solution: A study on the decontamination of aromatic amines on surfaces suggests a multi-step approach.[8] Initially, a solution that can solubilize the compound is used.

  • Initial Cleaning: Wipe the contaminated surface with a cloth or sponge dampened with a suitable solvent, such as methanol or ethanol, to remove the bulk of the material.[8] Collect these wipes as hazardous waste.

  • Secondary Cleaning: For a more thorough decontamination, a cleaning solution can be used. A solution of a laboratory-grade detergent in water is a good general-purpose choice.[9][10]

  • Rinse: Rinse the surface with water.

  • Final Wipe: Perform a final wipe with a clean, solvent-dampened cloth.

  • Dispose of all cleaning materials as hazardous waste.

For difficult-to-clean surfaces or to verify the efficacy of cleaning, specialized decontamination solutions and surface wipe test kits for aromatic amines are commercially available.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, implementing robust safety protocols, and adhering to compliant disposal procedures, researchers can continue their vital work with the confidence that they are protecting themselves, their colleagues, and the world beyond the laboratory.

References

A Senior Scientist's Guide to Handling 2-Iodo-4-methoxyphenylamine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in the synthesis of pharmaceuticals and other complex organic compounds, 2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8) is a valuable building block in modern research and development.[1][2] However, its chemical structure—a halogenated aromatic amine—necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower researchers with the knowledge to handle this compound responsibly.

Understanding the Hazard: A Structural Perspective

The requirement for stringent personal protective equipment (PPE) is rooted directly in the molecule's structure. By deconstructing its functional groups, we can build a comprehensive hazard profile.

  • Aromatic Amine (Aniline) Core: The phenylamine backbone is the primary driver of toxicity. Aromatic amines as a class are known for their potential to be absorbed dermally and can be harmful if inhaled or ingested.[3][4]

  • Iodine Substitution: The presence of a halogen (iodine) classifies this compound as a halogenated organic.[5] This is critical for two reasons: it can influence the compound's reactivity and toxicity, and it mandates a specific, segregated waste stream to prevent environmental contamination.[6] Upon combustion, it can release hazardous hydrogen iodide gas.[3]

  • GHS Hazard Classification: The Globally Harmonized System (GHS) provides a clear summary of the risks. This compound is classified as:

    • Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).[4][7]

    • Causes skin irritation (H315) and serious eye irritation/damage (H319/H318).[4][7]

    • May cause respiratory irritation (H335).[4][7]

This profile confirms that exposure via all primary routes—inhalation, dermal contact, and ingestion—is of significant concern, making multi-faceted PPE essential.

The Self-Validating PPE Protocol

The following PPE ensemble is designed as a system. Each component addresses a specific hazard identified above, ensuring comprehensive protection when used correctly. All handling of this compound must occur within a certified chemical fume hood to address the primary inhalation risk.[3]

Equipment Specification Rationale & Causality
Hand Protection Double-gloving: Nitrile or Neoprene gloves.The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier against potential tears or rapid permeation. Aromatic amines can permeate standard glove materials; inspect gloves before use and remove them properly to avoid skin contact.[8]
Eye & Face Protection Chemical safety goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.Protects against splashes and airborne particles causing serious eye irritation or damage.[3][7] Safety glasses are insufficient as they do not provide a seal around the eyes.
Body Protection Chemical-resistant lab coat.Provides a barrier against incidental skin contact and contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when handling the solid outside of a fume hood (e.g., during weighing if engineering controls are inadequate) or during a large spill cleanup to prevent inhalation of dust or vapors.[7]

Operational Plan: From Bench to Waste Container

Adherence to a strict, step-by-step workflow minimizes risk and ensures that every stage of handling is controlled.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Confirm that the chemical fume hood has a current certification and shows adequate airflow.

  • Assemble All Materials: Place the chemical container, spatulas, weighing paper, glassware, and a designated, labeled halogenated waste container inside the fume hood before starting.[6]

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

Step-by-Step Handling Protocol
  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical within the fume hood. Use appropriate tools to minimize the generation of dust.[6]

  • Conduct Experiment: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[6]

  • Decontaminate Tools & Glassware: After use, rinse all contaminated glassware and tools with a suitable solvent (e.g., acetone) directly into the designated halogenated hazardous waste container.[6]

  • Doff PPE: Remove PPE in the correct order (gloves first) to prevent cross-contamination.

  • Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[3]

Emergency Protocol: Spill & Exposure Response

Immediate and correct action during an emergency is critical. The following workflow outlines the necessary steps.

// Spill Path spill_node [label="Chemical Spill", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_evacuate [label="Alert personnel and\nevacuate immediate area.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_absorb [label="Cover with inert absorbent\n(sand, vermiculite).\nAvoid raising dust.[3][7]", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_collect [label="Sweep into a sealed, labeled\nhalogenated waste container.[3]", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_decon [label="Decontaminate area as per\ninstitutional guidelines.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Exposure Path exposure_node [label="Personal Exposure", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; exposure_type [label="Exposure Route?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

skin_contact [label="Skin Contact:\nRemove contaminated clothing.\nFlush with copious water\nfor 15 min.[3]", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; eye_contact [label="Eye Contact:\nFlush with copious water\nfor 15 min, lifting eyelids.\n[3]", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; inhalation [label="Inhalation:\nMove to fresh air immediately.\n[3]", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Common Endpoints seek_medical [label="Seek Immediate\nMedical Attention", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_ehs [label="Contact Institutional\nEHS for Reporting", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> is_spill; is_spill -> spill_node [label="Spill"]; is_spill -> exposure_node [label="Exposure"];

spill_node -> spill_evacuate -> spill_absorb -> spill_collect -> spill_decon -> contact_ehs;

exposure_node -> exposure_type; exposure_type -> skin_contact [label="Skin"]; exposure_type -> eye_contact [label="Eye"]; exposure_type -> inhalation [label="Inhalation"];

skin_contact -> seek_medical; eye_contact -> seek_medical; inhalation -> seek_medical; seek_medical -> contact_ehs; }

Caption: Emergency Response Workflow for this compound.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.[6]

Core Principle: Waste Segregation

As a halogenated organic compound, this chemical waste must not be mixed with non-halogenated organic waste.[5][6] Co-mingling can disrupt disposal and recycling processes and lead to regulatory violations.

Disposal Procedure
  • Collection: All waste, including contaminated solids (gloves, weighing paper) and rinsates from cleaning glassware, must be collected in a designated, properly sealed hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed as a component.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, typically within or near the laboratory where the waste was generated.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Common disposal methods for halogenated waste include high-temperature incineration.[9][10]

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet (SDS) as the ultimate source of information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.